2-[4-(Butylamino)phenyl]propanoic acid
Description
Properties
CAS No. |
39718-87-1 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-[4-(butylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13(15)16/h5-8,10,14H,3-4,9H2,1-2H3,(H,15,16) |
InChI Key |
OKRXZNVGRQPRAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties and Solubility Profile of 2-[4-(Butylamino)phenyl]propanoic Acid
This technical guide provides a comprehensive overview of the essential physicochemical properties and the solubility profile of the novel compound, 2-[4-(butylamino)phenyl]propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical framework and practical experimental protocols for the thorough characterization of this molecule. The insights and methodologies presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction to 2-[4-(Butylamino)phenyl]propanoic Acid
2-[4-(Butylamino)phenyl]propanoic acid is a derivative of the 2-arylpropionic acid class of molecules. This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen. The introduction of a butylamino group to the phenyl ring is anticipated to significantly influence the compound's physicochemical properties, including its acidity, lipophilicity, and solubility, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A thorough understanding of these properties is paramount for its potential development as a therapeutic agent.
Chemical Structure:
Molecular Formula: C₁₃H₁₉NO₂
Molecular Weight: 221.30 g/mol
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| pKa₁ (Carboxylic Acid) | ~4.5 - 5.5 | Similar to other 2-phenylpropanoic acids like Ibuprofen (pKa ~4.5)[1]. The electron-donating nature of the amino group might slightly increase the pKa. |
| pKa₂ (Butylamino Group) | ~9.5 - 10.5 | Typical for aliphatic secondary amines. |
| LogP | ~3.0 - 4.0 | The presence of the butylamino group adds polarity compared to Ibuprofen (LogP ~3.6-4.5)[1][2], but the overall molecule is expected to remain lipophilic. |
Experimental Determination of Physicochemical Properties
Accurate characterization requires robust experimental methods. The following sections detail the standard protocols for determining the pKa, LogP, and solubility of 2-[4-(butylamino)phenyl]propanoic acid.
Determination of Ionization Constants (pKa)
The pKa values of a compound are crucial as they dictate the extent of its ionization at a given pH, which in turn influences its solubility, absorption, and distribution.[3][4] For a compound with both an acidic (carboxylic acid) and a basic (amino) functional group, multiple pKa values are expected. Potentiometric titration is a reliable and widely used method for pKa determination.[5][6]
Experimental Protocol: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 2-[4-(butylamino)phenyl]propanoic acid in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1 mM. The use of a co-solvent is often necessary for compounds with low aqueous solubility.
-
Calibration of the pH Electrode: Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[5]
-
Titration Procedure:
-
Place the analyte solution in a thermostatted vessel and maintain a constant temperature (e.g., 25 °C).
-
To determine the acidic pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
To determine the basic pKa, first, acidify the analyte solution with a strong acid (e.g., 0.1 M HCl) to a pH below the expected pKa of the amino group, and then titrate with the standardized strong base.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[6]
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Determination of the Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes.[7][8] The shake-flask method is the traditional and most accurate method for LogP determination.[7]
Experimental Protocol: Shake-Flask Method
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by mixing equal volumes of the two solvents and allowing them to separate.
-
Sample Preparation: Dissolve a known amount of 2-[4-(butylamino)phenyl]propanoic acid in the n-octanol-saturated water or water-saturated n-octanol. The initial concentration should be accurately determined.
-
Partitioning:
-
Add a known volume of the prepared sample solution to a separation funnel.
-
Add an equal volume of the other phase (water-saturated n-octanol or n-octanol-saturated water).
-
Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7]
Workflow for LogP Determination by Shake-Flask Method
Caption: Shake-flask method for LogP.
Solubility Profile
Solubility is a critical property that affects a drug's bioavailability.[9] It is important to determine both the kinetic and thermodynamic solubility of a compound. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility represents the true equilibrium solubility.[10][11][12]
Thermodynamic Solubility
Thermodynamic solubility is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[9][12]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid 2-[4-(butylamino)phenyl]propanoic acid to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Sample Processing: After equilibration, filter or centrifuge the samples to remove the undissolved solid.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.[10]
-
Data Reporting: Report the solubility in units of µg/mL or µM.
Workflow for Thermodynamic Solubility Determination
Caption: Thermodynamic solubility workflow.
Expected pH-Solubility Profile
2-[4-(Butylamino)phenyl]propanoic acid is an amphoteric compound, containing both a weakly acidic carboxylic acid group and a weakly basic amino group. Its solubility is therefore expected to be highly pH-dependent.
-
At low pH (pH < pKa₁): The amino group will be protonated (cationic), and the carboxylic acid will be in its neutral form. The compound will likely exhibit higher solubility due to the positive charge.
-
At isoelectric point (pI): The compound will exist predominantly as a zwitterion, with both a positive and a negative charge. This is typically the point of minimum solubility.
-
At high pH (pH > pKa₂): The carboxylic acid will be deprotonated (anionic), and the amino group will be in its neutral form. The compound will likely exhibit higher solubility due to the negative charge.
Summary of Physicochemical Data
The experimentally determined physicochemical properties of 2-[4-(butylamino)phenyl]propanoic acid should be summarized in a clear and concise table for easy reference.
| Parameter | Experimental Value | Method |
| pKa₁ (Carboxylic Acid) | Potentiometric Titration | |
| pKa₂ (Butylamino Group) | Potentiometric Titration | |
| LogP | Shake-Flask | |
| Thermodynamic Solubility (pH 2.0) | Shake-Flask | |
| Thermodynamic Solubility (pH 7.4) | Shake-Flask | |
| Thermodynamic Solubility (pH 9.0) | Shake-Flask |
Conclusion
The comprehensive characterization of the physicochemical properties and solubility profile of 2-[4-(butylamino)phenyl]propanoic acid is a foundational step in its evaluation as a potential drug candidate. The experimental protocols detailed in this guide provide a robust framework for obtaining accurate and reliable data. This information is indispensable for guiding formulation development, predicting in vivo behavior, and ultimately, for making informed decisions in the drug discovery and development process.
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LogP—Making Sense of the Value - ACD/Labs. [Link]
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Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
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Kinetic Solubility Assays Protocol - AxisPharm. [Link]
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Practical methods for the measurement of log P for surfactants - ResearchGate. [Link]
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(PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate. [Link]
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Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. [Link]
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An In-Depth Technical Guide to 2-[4-(Butylamino)phenyl]propanoic Acid: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[4-(butylamino)phenyl]propanoic acid, a substituted derivative of 2-phenylpropanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to offer a robust framework for its synthesis, purification, characterization, and potential applications. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science, providing both theoretical insights and practical methodologies. We will explore its chemical identity, propose a detailed synthetic pathway, outline modern analytical techniques for its characterization, and discuss its potential biological significance in the context of related pharmacologically active molecules.
Introduction: The Phenylpropanoic Acid Scaffold in Drug Discovery
The 2-arylpropanoic acid motif is a cornerstone in medicinal chemistry, most notably recognized in the structure of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen and Naproxen.[1][2] These compounds typically exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3] The structural versatility of the phenylpropanoic acid backbone allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an N-alkylamino substituent on the phenyl ring, as in the case of 2-[4-(butylamino)phenyl]propanoic acid, presents an intriguing modification that could significantly alter the compound's biological activity, receptor-binding profile, and overall physicochemical characteristics. This guide aims to provide the necessary technical information to enable the synthesis and study of this novel compound.
Chemical Identity and Physicochemical Properties
While a specific CAS number for 2-[4-(butylamino)phenyl]propanoic acid is not readily found in major chemical databases, its chemical identifiers can be derived from its structure.
| Identifier | Value |
| IUPAC Name | 2-[4-(butylamino)phenyl]propanoic acid |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| Canonical SMILES | CCCCNC1=CC=C(C=C1)C(C)C(=O)O |
| InChI Key | (Predicted) |
The physicochemical properties of 2-[4-(butylamino)phenyl]propanoic acid can be predicted based on its structure and by analogy to similar compounds. The presence of both a carboxylic acid and a secondary amine group suggests that the molecule will exhibit amphiprotic behavior. The butylamino group will increase the lipophilicity compared to a simple amino or hydroxyl substituent.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| pKa (acidic) | ~4.5 - 5.0 | Similar to other 2-phenylpropanoic acids.[4] |
| pKa (basic) | ~4.0 - 5.0 | Typical for an N-alkylaniline derivative. |
| LogP | ~3.0 - 4.0 | Increased lipophilicity due to the butyl chain. |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | Based on the nonpolar butyl group and aromatic ring. |
| Appearance | Likely a solid at room temperature. | Similar to other phenylpropanoic acid derivatives. |
Proposed Synthesis Pathway
The synthesis of 2-[4-(butylamino)phenyl]propanoic acid can be approached through a multi-step pathway, leveraging well-established organic reactions. A plausible and efficient synthetic route is outlined below, starting from readily available starting materials.
Caption: Proposed synthesis of 2-[4-(butylamino)phenyl]propanoic acid via reductive amination.
Detailed Experimental Protocol:
Step 1: Reductive Amination of 2-(4-aminophenyl)propanoic acid
This one-pot reaction involves the formation of an imine intermediate from the reaction of the primary amine with an aldehyde, followed by its in-situ reduction to the secondary amine.
-
Reaction Setup: To a solution of 2-(4-aminophenyl)propanoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add butyraldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-[4-(butylamino)phenyl]propanoic acid.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 2-[4-(butylamino)phenyl]propanoic acid. The following techniques are recommended:
4.1. Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (doublets, ~6.5-7.5 ppm). - Methine proton of the propanoic acid moiety (quartet, ~3.5-4.0 ppm). - Methyl protons of the propanoic acid moiety (doublet, ~1.4-1.6 ppm). - Methylene protons of the butyl group adjacent to the nitrogen (triplet, ~3.0-3.3 ppm). - Methylene protons of the butyl group (multiplets, ~1.3-1.7 ppm). - Methyl protons of the butyl group (triplet, ~0.9-1.0 ppm). - A broad singlet for the carboxylic acid proton (-COOH), which may be exchanged with D₂O. |
| ¹³C NMR | - Carbonyl carbon (~175-180 ppm). - Aromatic carbons (~110-150 ppm). - Methine carbon of the propanoic acid moiety (~45-50 ppm). - Aliphatic carbons of the butyl group and the methyl group of the propanoic acid. |
| FT-IR | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹). - N-H stretch from the secondary amine (~3300-3500 cm⁻¹). - C-N stretch (~1250-1350 cm⁻¹). - Aromatic C-H and C=C stretches. |
| Mass Spectrometry | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. - Characteristic fragmentation patterns. |
4.2. Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the final compound.
HPLC Method Development Workflow:
Caption: A typical workflow for developing an HPLC method for purity analysis.
Recommended HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Potential Applications and Biological Context
While the specific biological activity of 2-[4-(butylamino)phenyl]propanoic acid has not been reported, its structural similarity to known pharmacologically active compounds suggests several avenues for investigation.
-
Anti-inflammatory and Analgesic Activity: As a derivative of 2-phenylpropanoic acid, it is a prime candidate for evaluation as a COX inhibitor.[3] The N-butylamino group may influence its binding affinity and selectivity for COX-1 versus COX-2.
-
Antimicrobial Activity: Some substituted phenylpropanoic acid derivatives have shown promising antibacterial properties.[3][5]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Substituted phenylpropanoic acids have been identified as activators of PPARs, which are therapeutic targets for metabolic disorders such as dyslipidemia and diabetes.[6]
Safety and Handling
Given the lack of specific toxicity data for 2-[4-(butylamino)phenyl]propanoic acid, it is imperative to handle this compound with caution, assuming it may possess toxic properties based on its structural components, particularly the aniline-like moiety.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Exposure Routes: Avoid inhalation, ingestion, and skin contact. Aromatic amines can often be absorbed through the skin.[7]
-
Toxicity of Aniline Derivatives: Aniline and its derivatives are known to be toxic, with potential effects on the blood (methemoglobinemia), and some are suspected carcinogens.[8][9]
Conclusion
This technical guide has provided a comprehensive overview of 2-[4-(butylamino)phenyl]propanoic acid, a compound for which direct experimental data is scarce. By leveraging established chemical principles and data from analogous structures, we have outlined its chemical identifiers, proposed a robust synthetic route, detailed analytical characterization methods, and discussed its potential applications and necessary safety precautions. This document serves as a valuable resource for researchers embarking on the synthesis and investigation of this and other novel substituted phenylpropanoic acid derivatives, paving the way for new discoveries in medicinal chemistry and beyond.
References
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Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581-99. [Link]
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Canada. (1994). Aniline. Canada.ca. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenylpropionic acid. PubChem. [Link]
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Yilmaz, I., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 182-191. [Link]
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Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35149-35153. [Link]
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ResearchGate. (n.d.). Toxicological and Environmental Aspects of Anilines. ResearchGate. [Link]
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Organic Syntheses. (n.d.). 2-phenylpropionic acid. Organic Syntheses Procedure. [Link]
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Wikipedia. (n.d.). Phenylpropanoic acid. Wikipedia. [Link]
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ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. [Link]
- Google Patents. (n.d.). CN105037139A - Preparation method for 2-phenylpropionic acid.
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Australian Industrial Chemicals Introduction Scheme. (2023). Aniline and its salts - Evaluation statement. [Link]
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PENTA. (2025). Aniline - SAFETY DATA SHEET. [Link]
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FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). FooDB. [Link]
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ResearchGate. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf. [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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Literature review of aniline-derived propanoic acid compounds
Synthetic Architectures and Therapeutic Applications
Executive Summary
This technical guide analyzes N-aryl-3-aminopropanoic acids (also known as N-aryl-β-alanines), a critical scaffold in medicinal chemistry. Unlike rigid aromatic systems, this scaffold introduces a flexible ethylene linker between an aniline nitrogen and a carboxylic acid, creating a unique vector for hydrogen bonding and hydrophobic stacking.
This guide focuses on two high-value technical pillars:
-
Green Synthetic Methodologies: The shift from solvent-heavy pathways to solvent-free Aza-Michael additions.
-
Therapeutic Utility: The application of this scaffold in designing Integrin Antagonists (specifically VLA-4 inhibitors) and as precursors for nitrogen mustard alkylating agents.
Part 1: Structural Activity Relationship (SAR)
The N-aryl-β-alanine moiety serves as a versatile pharmacophore. Its utility stems from three structural features:
-
The Aniline Nitrogen: Acts as a hydrogen bond donor/acceptor and allows for electronic tuning via ring substituents (e.g., electron-withdrawing groups decrease basicity, improving metabolic stability).
-
The Ethylene Linker: Provides rotational freedom distinct from
-amino acids, allowing the carboxylate to access binding pockets (like the MIDAS site in integrins) that are sterically occluded for shorter linkers. -
The Carboxylate Tail: Mimics the aspartate side chain found in RGD (Arg-Gly-Asp) sequences, critical for cell adhesion receptor recognition.
Part 2: Synthetic Methodology (The "How")
The Solvent-Free Aza-Michael Addition
The most atom-economical route to these compounds is the Aza-Michael addition of anilines to acrylates. While traditional methods use Lewis acids (
Reaction Mechanism:
The acidic surface of alumina activates the carbonyl oxygen of the acrylate, increasing the electrophilicity of the
Protocol 1: Green Synthesis of Ethyl 3-(Phenylamino)propanoate
Objective: Synthesis of the core scaffold without halogenated solvents.
Materials:
-
Aniline (10 mmol)
-
Ethyl Acrylate (12 mmol)
-
Acidic Alumina (Brockmann I, 2.0 g)
Step-by-Step Methodology:
-
Activation: Reactants are mixed in a neat (solvent-free) vial.
-
Catalysis: Acidic alumina is added to the mixture. The heterogeneous mixture is stirred vigorously at room temperature for 4–6 hours.
-
Scientific Rationale: The high surface area of alumina acts as a "solid solvent," bringing reactants into proximity while the acidic sites stabilize the polarized acrylate.
-
-
Monitoring: Progress is tracked via TLC (Hexane:EtOAc 8:2). Disappearance of the aniline spot indicates completion.
-
Extraction: The solid catalyst is filtered off and washed with a minimal amount of ethanol or ethyl acetate.
-
Purification: The filtrate is concentrated. If necessary, flash chromatography is performed, though high conversion often renders this optional.
Data Verification:
-
Yield: Typically 85–95%.
-
1H NMR (CDCl3): Look for the characteristic triplet at
2.60 (2H, ) and 3.45 (2H, ).
Part 3: Therapeutic Utility (The "Why")
Integrin Antagonism (VLA-4 Targeting)
The N-aryl-β-alanine scaffold is a proven peptidomimetic for targeting VLA-4 (
-
Mechanism: The carboxylic acid of the propanoic moiety mimics the Aspartate (D) residue of the native ligand (VCAM-1). The N-aryl group mimics the hydrophobic residues (Leucine/Phenylalanine) found in the binding cleft, providing high-affinity "anchoring."
Protocol 2: Solid-Phase VLA-4/VCAM-1 Binding Assay
Objective: Quantify the inhibitory potency (
Materials:
-
Recombinant VCAM-1-Fc chimera (immobilized).
-
Jurkat cells (expressing high levels of VLA-4).
-
Fluorescent dye (Calcein-AM).
Methodology:
-
Coating: 96-well plates are coated with VCAM-1-Fc (
) overnight at 4°C. Block with 1% BSA. -
Labeling: Jurkat cells are labeled with Calcein-AM (
) for 30 min at 37°C. -
Treatment: Labeled cells are pre-incubated with varying concentrations (1 nM – 100
) of the N-aryl-β-alanine test compound for 20 min. -
Adhesion: The cell-compound mixture is added to the VCAM-1 coated wells and incubated for 45 min at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing with PBS (critical step for reproducibility).
-
Quantification: Fluorescence is measured (Ex 485 nm / Em 530 nm).
-
Self-Validation: Include a known antagonist (e.g., BIO-1211) as a positive control.
is calculated via non-linear regression.
-
Part 4: Data Summary
Table 1: Comparative Synthetic Methods for N-Aryl-β-Alanines
| Catalyst | Solvent | Conditions | Yield (%) | Green Score |
| Acidic Alumina | None (Neat) | RT, 4h | 92% | High |
| Water/EtOH | Reflux, 12h | 85% | Medium | |
| Uncatalyzed | Toluene | Reflux, 24h | 40-60% | Low |
| Silica Gel | None (Neat) | RT, 8h | 88% | High |
Table 2: Key Therapeutic Targets
| Target | Mechanism | Disease Indication |
| Integrin | Competitive Antagonist | Multiple Sclerosis, Asthma |
| Integrin | RGD Mimetic | Angiogenesis (Cancer) |
| COX-2 | Enzyme Inhibition | Inflammation (NSAID-like) |
References
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Green Synthesis (Aza-Michael)
- Title: Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Integrin Antagonists (VLA-4)
- Title: Synthesis and SAR of N-benzoyl-L-biphenylalanine deriv
- Source: PubMed (Bioorg Med Chem Lett).
-
URL:[Link]
-
Anti-Inflammatory Activity
-
General Reactivity
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- 4. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
Thermodynamic Stability and Ionization Profiling of 2-[4-(Butylamino)phenyl]propanoic Acid: A Comprehensive Technical Guide
Executive Summary
2-[4-(Butylamino)phenyl]propanoic acid (CAS 39718-87-1) is a structurally unique amphoteric compound, combining the propanoic acid moiety characteristic of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen with a secondary N-butylaniline group. This dual-functionality creates a complex physicochemical profile characterized by overlapping macroscopic pKa values, zwitterionic microstates, and distinct thermodynamic degradation pathways.
Because empirical literature on the exact thermodynamic parameters of this specific derivative is sparse, this whitepaper synthesizes predictive physicochemical modeling with field-proven characterization protocols. Designed for preformulation scientists and analytical chemists, this guide establishes a self-validating framework for determining the pKa and thermodynamic stability of this compound.
Structural & Physicochemical Framework
Ionization Microstates and Macroscopic pKa
The molecule possesses two ionizable centers:
-
Propanoic Acid Group: Acts as a proton donor. Based on structural analogs like ibuprofen, the predicted pKa is approximately 4.4 [5].
-
Secondary Amine (Butylamino) Group: Acts as a proton acceptor. Analogous to N-butylaniline, the conjugate acid pKa is approximately 5.05 [1, 2].
Because the pKa values of the acidic and basic groups are separated by less than 1 pH unit (
Ionization microstates and pH-dependent equilibria of 2-[4-(Butylamino)phenyl]propanoic acid.
Advanced pKa Determination: The Cosolvent Extrapolation Protocol
The Causality Behind the Method
Standard aqueous potentiometric titration fails for 2-[4-(Butylamino)phenyl]propanoic acid. As the pH approaches the isoelectric point (pH 4.0–5.5), the highly lipophilic neutral microstate precipitates out of solution. This precipitation artificially skews the titration curve, rendering standard aqueous pKa measurements invalid [3].
To circumvent this, we employ a Cosolvent UV-Metric Titration using a Sirius T3 apparatus (or equivalent). By titrating the compound in varying ratios of a methanol-water mixture, solubility is maintained. The apparent pKa (
Step-by-Step Methodology (Self-Validating System)
Step 1: Sample Preparation
-
Prepare a 10 mM stock solution of the API in pure DMSO.
-
Ensure the titration vessel contains 0.15 M KCl to maintain a constant ionic strength, mimicking physiological osmolarity.
Step 2: Multi-Ratio Cosolvent Titration
-
Perform UV-metric titrations (scanning 250–450 nm) across a pH range of 2.0 to 12.0.
-
Conduct the titration at three distinct cosolvent ratios: 30%, 40%, and 50% methanol (w/w).
Step 3: Target Factor Analysis (TFA)
-
Use the instrument's software to perform TFA on the multi-wavelength absorbance data. The shift in the chromophore (the aniline ring) upon protonation/deprotonation allows for the precise extraction of the apparent
values at each methanol ratio.
Step 4: Yasuda-Shedlovsky Extrapolation & Validation
-
Plot
against the inverse dielectric constant ( ) of the respective solvent mixtures. -
Self-Validation Check: Calculate the coefficient of determination (
). An validates the linear extrapolation. If , specific solvent-solute interactions are occurring, and an alternative cosolvent (e.g., dioxane or acetonitrile) must be used. -
The y-intercept at the
value of pure water yields the true aqueous pKa.
Thermodynamic Stability & Degradation Kinetics
Degradation Pathways
The thermodynamic stability of 2-[4-(Butylamino)phenyl]propanoic acid is governed by its two functional groups:
-
Thermal Decarboxylation: Analogous to ibuprofen, the propanoic acid moiety is susceptible to thermal decarboxylation. Upon heating above 150 °C, the molecule loses
, volatilizing low-molecular-mass hydrocarbons[5, 6]. -
Oxidative N-Dealkylation: The secondary amine is highly susceptible to radical-mediated oxidation. In the presence of oxygen or reactive oxygen species (ROS), the butyl group can be cleaved (N-dealkylation), or the nitrogen can be oxidized to an N-oxide.
Step-by-Step Methodology: Accelerated Stability Testing
To isolate and quantify these thermodynamic vulnerabilities, a dual-pronged solid-state and solution-state workflow is required.
Protocol A: Solid-State Isoconversional Kinetic Modeling (TGA/DSC)
-
Weigh 5–10 mg of crystalline API into an aluminum crucible.
-
Perform Simultaneous Thermogravimetry and Differential Scanning Calorimetry (TGA/DSC).
-
Heat the sample from 25 °C to 500 °C at four different heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Crucial Choice: Run the experiment under a strict Nitrogen purge (50 mL/min). Why? This suppresses the oxidative N-dealkylation pathway, allowing for the isolated kinetic measurement of the thermal decarboxylation step.
-
Apply model-free isoconversional methods (e.g., Kissinger-Akahira-Sunose [KAS]) to the TGA mass-loss data to calculate the Activation Energy (
) of the decarboxylation event[6].
Protocol B: Solution-State Forced Degradation
-
Prepare 1 mg/mL solutions of the API in varying pH buffers (pH 2, 7, 12) and under oxidative stress (0.3%
). -
Incubate at 60 °C for 14 days.
-
Quantify degradation using HPLC-UV.
-
Self-Validation Check: Ensure mass balance. The sum of the remaining API peak area and the degradation product peak areas must equal
of the initial API peak area. A failure indicates volatile degradants (like ) or irreversible column binding.
Accelerated thermodynamic stability testing and kinetic modeling workflow.
Quantitative Data Summary
The following tables summarize the predictive physicochemical parameters and thermodynamic degradation kinetics derived from structural analogs.
Table 1: Predicted Physicochemical & Ionization Properties
| Property | Predicted Value | Derivation Method / Structural Analog |
| ~4.4 | Analogy to Ibuprofen [5] | |
| ~5.05 | Analogy to N-butylaniline [1, 2] | |
| Isoelectric Point (pI) | ~4.73 | Calculated: |
| Aqueous Solubility | Minimum at pH 4.0 - 5.5 | Zwitterion/Neutral microstate dominance |
Table 2: Thermodynamic Degradation Kinetic Parameters
| Degradation Pathway | Temperature Onset (°C) | Est. Activation Energy ( | Primary Mechanism |
| Solid-State Melting | ~75–80 °C | N/A | Endothermic phase transition |
| Decarboxylation | ~150–160 °C | ~130–145 kJ/mol | Loss of |
| N-Dealkylation | > 200 °C | ~110–120 kJ/mol | Radical-mediated oxidation |
References
Sources
- 1. N-Butylaniline | C10H15N | CID 14310 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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An In-Depth Technical Guide to the Metabolic Pathways and Potential Metabolites of 2-[4-(Butylamino)phenyl]propanoic Acid
Introduction
The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. Metabolism, the biochemical transformation of xenobiotics by living organisms, is a pivotal process that dictates a compound's pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive technical overview of the predicted metabolic fate of 2-[4-(butylamino)phenyl]propanoic acid, a molecule possessing structural motifs common in pharmacologically active agents.
This document is intended for researchers, scientists, and drug development professionals. It will explore the probable metabolic pathways based on established biochemical principles, detail the experimental workflows required for their empirical validation, and present the data in a clear, actionable format. By grounding our predictions in the fundamental principles of drug metabolism, we aim to provide a robust framework for anticipating the biotransformation of this and structurally related compounds.
Predicted Metabolic Fate: A Structural Analysis
The chemical structure of 2-[4-(butylamino)phenyl]propanoic acid presents several functional groups that are susceptible to enzymatic attack. Our analysis predicts that the compound will undergo extensive Phase I and Phase II metabolism.
-
Secondary Aromatic Amine: The N-butylamino group is a prime target for oxidation.
-
Propanoic Acid Moiety: The carboxylic acid is a key site for Phase II conjugation reactions.
-
Alkyl Chain: The n-butyl group is susceptible to aliphatic hydroxylation.
-
Aromatic Ring: The phenyl group can undergo hydroxylation.
These structural features suggest a complex interplay of metabolic reactions, leading to a diverse array of metabolites designed to increase polarity and facilitate excretion.
Phase I Metabolic Pathways: Functionalization Reactions
Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For 2-[4-(butylamino)phenyl]propanoic acid, oxidation reactions mediated by the Cytochrome P450 (CYP) superfamily of enzymes are expected to be predominant.[1][2]
N-Dealkylation
The most probable initial metabolic step is the oxidative N-dealkylation of the butyl group. This CYP-mediated reaction proceeds via hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield 4-aminophenylpropanoic acid and butyraldehyde.[3] This is a common pathway for drugs containing N-alkylamine moieties.
Aliphatic Hydroxylation
The n-butyl chain can be hydroxylated at various positions, primarily at the terminal (ω) and sub-terminal (ω-1) carbons. This process, also catalyzed by CYP enzymes, results in the formation of primary and secondary alcohol metabolites.
Aromatic Hydroxylation
The phenyl ring can be hydroxylated, typically at the positions ortho to the propanoic acid or butylamino substituents. This reaction adds a phenolic hydroxyl group, creating another potential site for subsequent Phase II conjugation.
N-Oxidation
The secondary amine nitrogen can be directly oxidized to form an N-oxide metabolite. While often a minor pathway for secondary amines compared to N-dealkylation, it remains a plausible transformation.
Phase II Metabolic Pathways: Conjugation Reactions
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, significantly increasing water solubility and facilitating elimination.[4]
Glucuronidation
Glucuronidation is arguably the most important Phase II reaction for this compound.[5][6]
-
Acyl Glucuronidation: The carboxylic acid group is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the formation of an acyl glucuronide.[7][8] This is a major elimination pathway for many drugs containing carboxylic acids.[8] UGT2B7, in particular, is known for its high efficiency in metabolizing carboxylic acid compounds.[7]
-
O-Glucuronidation: The hydroxylated metabolites formed during Phase I (both aliphatic and aromatic) can be readily conjugated with glucuronic acid to form ether (O)-glucuronides.
Sulfation
The hydroxylated metabolites can also be substrates for cytosolic sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate).[9][10][11] This results in the formation of highly water-soluble sulfate esters. SULT1A1, the most abundant SULT isoform in the human liver, has a broad substrate range that includes phenolic compounds.[9]
N-Acetylation
The primary amine metabolite, 4-aminophenylpropanoic acid, formed via N-dealkylation, is a potential substrate for N-acetyltransferase 2 (NAT2), a key enzyme in the metabolism of aromatic amines.[12]
The interplay of these pathways is visualized in the diagram below.
Caption: Predicted metabolic pathways for 2-[4-(butylamino)phenyl]propanoic acid.
Summary of Potential Metabolites
The following table summarizes the key predicted metabolites, the enzymatic reaction responsible for their formation, and the expected mass shift from the parent compound.
| Metabolite Class | Metabolic Reaction | Key Enzymes | Mass Shift (Da) |
| Phase I | |||
| N-Dealkylated | N-Dealkylation | CYP450 | -56.06 |
| Hydroxylated (Aliphatic/Aromatic) | Hydroxylation | CYP450 | +15.99 |
| Phase II | |||
| Acyl Glucuronide | Glucuronidation | UGTs | +176.03 |
| O-Glucuronide (of M+16) | Glucuronidation | UGTs | +192.02 |
| Sulfate Conjugate (of M+16) | Sulfation | SULTs | +95.98 |
| N-Acetylated (of M-56) | Acetylation | NATs | -14.02 |
Experimental Workflows for Metabolite Identification
Empirical validation of these predicted pathways is essential. A tiered approach, starting with simple in vitro systems and progressing to more complex models, provides a comprehensive understanding of the compound's metabolism.
Workflow Overview
Caption: Tiered experimental workflow for metabolite identification.
Detailed Protocol: In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol serves as a primary screen to identify metabolites resulting from CYP-mediated (Phase I) oxidation.
Objective: To identify oxidative metabolites of 2-[4-(butylamino)phenyl]propanoic acid.
Materials:
-
2-[4-(butylamino)phenyl]propanoic acid (Test Compound)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (Stopping Reagent)
-
Control compounds (e.g., Testosterone for CYP3A4 activity)
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO, Methanol).
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture (final volume 200 µL) by adding the following in order:
-
Potassium Phosphate Buffer (to final concentration 100 mM)
-
Test Compound (to final concentration 1 µM)
-
Human Liver Microsomes (to final protein concentration 0.5 mg/mL)
-
-
Pre-incubation: Gently vortex the mixture and pre-incubate at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.
-
Initiation: Start the reaction by adding the NADPH regenerating system. Include a control incubation without the NADPH system to check for non-enzymatic degradation.
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes). Time-course experiments (0, 5, 15, 30, 60 min) are recommended to monitor metabolite formation and parent depletion.
-
Termination: Stop the reaction by adding 2 volumes (400 µL) of ice-cold ACN containing an internal standard. The ACN precipitates the microsomal proteins.
-
Sample Processing: Vortex the terminated reaction mixture vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]
Data Analysis: Analyze the samples using LC-MS/MS. Compare the chromatograms of the NADPH-fortified samples with the control samples. Look for new peaks in the experimental samples, which represent potential metabolites. Use high-resolution mass spectrometry (HRMS) to determine the accurate mass of these new peaks and predict their elemental composition, which can confirm the predicted mass shifts (e.g., +16 Da for hydroxylation).[14]
Conclusion
The metabolic profile of 2-[4-(butylamino)phenyl]propanoic acid is predicted to be complex, involving multiple Phase I and Phase II enzymatic pathways. The primary routes of biotransformation are likely to be N-dealkylation of the butyl group and direct acyl glucuronidation of the propanoic acid moiety. Hydroxylation at various positions followed by subsequent conjugation with glucuronic acid or sulfate will also contribute to its elimination.
A systematic experimental approach, beginning with in vitro models like human liver microsomes and hepatocytes, is crucial for confirming these predictions and identifying any unexpected pathways. The insights gained from these studies are fundamental to understanding the compound's disposition, ensuring its safety, and optimizing its therapeutic potential in any future drug development program.
References
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Murawski, A., et al. (2020). Metabolites of the fragrance 2-(4-tert-butylbenzyl)propionaldehyde (lysmeral) in urine of children and adolescents in Germany. International Journal of Hygiene and Environmental Health, 229, 113594. Available at: [Link]
-
Li, X., et al. (2024). Antibiotics affect the pharmacokinetics of n-butylphthalide in vivo by altering the intestinal microbiota. PLOS One. Available at: [Link]
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She, L., et al. (2024). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. Scientific Reports. Available at: [Link]
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PubChem. (n.d.). 2-(4-Tert-butylphenyl)propanoic acid. PubChem Compound Database. Available at: [Link]
-
Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region. Bulletin of the Korean Chemical Society. Available at: [Link]
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Schmeisser, M.J., et al. (2014). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. Angewandte Chemie International Edition. Available at: [Link]
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Brooks, C.J., & Gilbert, M.T. (1974). Studies of urinary metabolites of 2-(4-isobutylphenyl) propionic acid by gas-liquid chromatography-mass spectrometry. Journal of Chromatography A, 99, 541-551. Available at: [Link]
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Jin, C.J., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 32(4), 367-373. Available at: [Link]
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Rojas, A.M., et al. (2023). Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity. International Journal of Molecular Sciences. Available at: [Link]
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Corsetti, G., et al. (2023). Behind Protein Synthesis: Amino Acids—Metabokine Regulators of Both Systemic and Cellular Metabolism. MDPI. Available at: [Link]
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Wikipedia. (n.d.). Glucuronosyltransferase. Available at: [Link]
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Coughtrie, M.W.H. (2005). Human Sulfotransferases and Their Role in Chemical Metabolism. Pharmacology & Toxicology. Available at: [Link]
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Ayaz, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available at: [Link]
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Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3843-3860. Available at: [Link]
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ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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van der Graaf, A.M., et al. (1994). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 47(3), 433-441. Available at: [Link]
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Jones, T., et al. (2011). Analysis of 4-aminobiphenyl in smoker's and nonsmoker's urine by tandem mass spectrometry. Journal of Analytical Toxicology, 35(4), 211-217. Available at: [Link]
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Staal, Y.C., et al. (2017). Role of human sulfotransferase 1A1 and N-acetyltransferase 2 in the metabolic activation of 16 heterocyclic amines and related heterocyclics to genotoxicants in recombinant V79 cells. Archives of Toxicology, 91(2), 847-861. Available at: [Link]
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Rocchetti, G., et al. (2022). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. MDPI. Available at: [Link]
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Wang, T., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. Available at: [Link]
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Olsen, L., et al. (2015). Cytochrome P450 Mediated Drug Metabolism. In New Horizons in Predictive Drug Metabolism and Pharmacokinetics. Royal Society of Chemistry. Available at: [Link]
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Ewan, J., & Hirner, S. (n.d.). The structure of advil, 2-[4-(2-methylpropyl)phenyl]propanoic acid. Course document. Available at: [Link]
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Attene-Ramos, M., & Xia, M. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. Available at: [Link]
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Taylor & Francis. (n.d.). Sulfotransferase – Knowledge and References. Available at: [Link]
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Zhang, L., et al. (2014). Stereoselective metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone to the enantiomers of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in vitro in human bronchial epithelial cells using chiral capillary electrophoresis. Journal of Chromatography B. Available at: [Link]
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Ternes, T.A., & Hirsch, R. (2000). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 19(6), 419-434. Available at: [Link]
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Al-Enezi, B.F., et al. (2023). Impact of valproic acid on busulfan pharmacokinetics: In vitro assessment of potential drug-drug interaction. PLOS One. Available at: [Link]
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Almazroo, O.A., et al. (2017). Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. Peertechz Publications. Available at: [Link]
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XenoTech. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. Available at: [Link]
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Karinen, R., et al. (2021). In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples. Journal of Analytical Toxicology, 44(9), 976-984. Available at: [Link]
-
Han, J., et al. (2022). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Nature Metabolism. Available at: [Link]
-
JoVE. (2025). Phase II Reactions: Glucuronidation. Journal of Visualized Experiments. Available at: [Link]
-
Al-Sbiei, A., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals. Available at: [Link]
-
XenoTech. (2023). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. YouTube. Available at: [Link]
-
Jones, J.P., et al. (2010). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Biological Chemistry. Available at: [Link]
-
Rauf, A., et al. (2017). Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyl alcohol. Available at: [Link]
-
Lin, H., et al. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters. Available at: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 2-[4-(Butylamino)phenyl]propanoic acid
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-[4-(butylamino)phenyl]propanoic acid. The selected synthetic strategy is based on the direct reductive amination of 2-(4-aminophenyl)propanoic acid with butyraldehyde using sodium triacetoxyborohydride. This method is chosen for its high selectivity, mild reaction conditions, and operational simplicity, making it suitable for both academic research and process development settings. This guide explains the chemical rationale behind each step, provides detailed procedures for reaction work-up and purification, and outlines methods for analytical characterization of the final product.
Introduction and Scientific Rationale
2-Arylpropanoic acids are a well-established class of compounds with significant biological activity, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of an N-alkylamino substituent on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
The synthesis of the target molecule, 2-[4-(butylamino)phenyl]propanoic acid, is most efficiently achieved via a one-pot reductive amination. This powerful and widely used transformation in medicinal chemistry constructs a carbon-nitrogen bond by first forming an imine or iminium ion intermediate from a primary amine and a carbonyl compound, which is then reduced in situ to the corresponding secondary amine.[1][2]
The key to a successful one-pot reductive amination is the choice of reducing agent. It must be capable of reducing the C=N double bond of the iminium ion preferentially over the C=O double bond of the starting aldehyde. While reagents like sodium borohydride (NaBH₄) can be used, they may also reduce the aldehyde, leading to side products and lower yields.[1] Sodium triacetoxyborohydride, NaBH(OAc)₃, is a milder and more sterically hindered hydride donor, which exhibits excellent chemoselectivity for the reduction of iminium ions over aldehydes or ketones.[3][4][5] Its use under non-aqueous conditions in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) makes it the ideal choice for this synthesis, ensuring a clean reaction and high yield.[3][6]
The overall reaction pathway is illustrated below.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume | Supplier |
| 2-(4-Aminophenyl)propanoic acid | C₉H₁₁NO₂ | 165.19 | 1.0 | 10.0 | 1.65 g | Sigma-Aldrich |
| Butyraldehyde | C₄H₈O | 72.11 | 1.1 | 11.0 | 0.97 mL | Acros Organics |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 15.0 | 3.18 g | Combi-Blocks |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | - | 100 mL | Fisher Scientific |
| Saturated aq. NaHCO₃ | - | - | - | - | ~50 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | As needed | - |
Equipment
-
250 mL round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Flash chromatography system (optional)
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is appropriate).
-
Fume Hood: All operations should be performed in a well-ventilated chemical fume hood.
-
Chemical Hazards:
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Butyraldehyde: Flammable liquid with a pungent odor. Irritating to the eyes, respiratory system, and skin.
-
Sodium Triacetoxyborohydride: Water-reactive. Reacts with water to produce hydrogen gas, which is flammable. Handle in a dry environment and quench carefully.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Detailed Synthesis Protocol
Step 1: Reaction Setup
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-aminophenyl)propanoic acid (1.65 g, 10.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).
-
Add anhydrous dichloromethane (DCM, 100 mL) via syringe. Stir the suspension for 5-10 minutes. The starting material may not fully dissolve.
-
Add butyraldehyde (0.97 mL, 11.0 mmol, 1.1 eq.) to the suspension via syringe.
-
Causality Note: Anhydrous conditions are crucial as the reducing agent reacts with water. The reaction is performed under an inert atmosphere to prevent moisture from the air from entering the flask. A slight excess of the aldehyde ensures complete consumption of the primary amine starting material.
-
Step 2: Addition of the Reducing Agent
-
While stirring the mixture at room temperature, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq.) in several small portions over 10-15 minutes.
-
A slight effervescence (hydrogen gas) may be observed if trace moisture is present. The addition should be controlled to manage any potential exotherm, though it is typically minimal at this scale.
-
Causality Note: Portion-wise addition of the hydride reagent ensures the reaction temperature remains controlled. NaBH(OAc)₃ is added last as it initiates the reduction of the iminium ion as it is formed in situ.
-
Step 3: Reaction and Monitoring
-
Allow the reaction mixture to stir at room temperature for 12 to 18 hours. The suspension should gradually become a more homogeneous solution as the reaction progresses.
-
Monitor the reaction for the disappearance of the starting amine using Thin Layer Chromatography (TLC). A suitable mobile phase is 9:1 DCM:Methanol. The product will be more nonpolar than the starting amino acid.
Step 4: Work-up and Extraction
-
Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the flask. Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Transfer the biphasic mixture to a 250 mL separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.
-
Causality Note: The NaHCO₃ quench neutralizes any remaining acetic acid from the reagent and destroys excess hydride. The extraction isolates the product into the organic phase, leaving inorganic salts in the aqueous phase.
-
Step 5: Purification
The crude product can be purified by one of the following methods:
-
A) Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add water until the solution becomes cloudy. Re-heat until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.
-
B) Flash Column Chromatography: Dissolve the crude product in a small amount of DCM. Adsorb it onto a small amount of silica gel. Purify using a silica gel column, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).
Characterization
The identity and purity of the final product, 2-[4-(butylamino)phenyl]propanoic acid, should be confirmed by standard analytical techniques.
-
¹H NMR (500 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.1 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~3.5 (q, 1H, CH-COOH), ~3.1 (t, 2H, N-CH₂-), ~1.6 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~1.5 (d, 3H, CH₃-CH), ~0.95 (t, 3H, CH₃-CH₂). The COOH and NH protons may be broad or exchange with solvent.
-
¹³C NMR (125 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~180 (C=O), ~145 (Ar-C-N), ~129 (Ar-CH), ~113 (Ar-CH), ~125 (Ar-C), ~45 (N-CH₂), ~44 (CH-COOH), ~31 (-CH₂-), ~20 (-CH₂-), ~18 (CH-CH₃), ~14 (CH₃-CH₂).
-
Mass Spectrometry (ESI+): Calculated for C₁₃H₁₉NO₂ [M+H]⁺: 222.15. Found: 222.15 (or value within instrument tolerance).
-
Infrared Spectroscopy (FTIR, ATR): Characteristic peaks (cm⁻¹): ~3350 (N-H stretch), 2950-2850 (C-H aliphatic stretch), ~1700 (C=O carboxylic acid stretch), ~1610, 1520 (C=C aromatic stretch), 1300-1200 (C-N stretch).
References
-
Lane, B. S., & Sames, D. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Touchette, K. M. (2006). A "Drug-Like" Final Product by Reductive Amination in the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
PubChem. (n.d.). 2-Aminophenylacetic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. DSpace [open.bu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
Recrystallization and purification techniques for 2-[4-(Butylamino)phenyl]propanoic acid
This Application Note provides a rigorous, field-proven protocol for the purification and recrystallization of 2-[4-(butylamino)phenyl]propanoic acid .
Given the amphoteric nature of this molecule (containing both an acidic carboxyl group and a basic secondary aniline), standard purification methods for simple carboxylic acids (like Ibuprofen) must be modified to account for its zwitterionic behavior and oxidation sensitivity.
Executive Summary & Chemical Profile
Target Molecule: 2-[4-(Butylamino)phenyl]propanoic acid Chemical Class: Amphoteric Aryl Propanoic Acid (NSAID Analog) Key Challenges:
-
Amphoteric Solubility: Soluble in both strong acid (as ammonium cation) and strong base (as carboxylate anion).
-
Oxidation Sensitivity: The electron-rich secondary aniline moiety is prone to oxidation (browning) in air, requiring inert atmosphere handling or antioxidant additives.
-
Impurity Profile: Likely contains unreacted 2-(4-aminophenyl)propanoic acid, over-alkylated (dibutyl) byproducts, and reductive amination reagents.
Physicochemical Properties (Predicted)
| Property | Value / Characteristic | Implication for Purification |
| pKa (Acid) | ~4.5 (Carboxylic Acid) | Soluble at pH > 6.0 |
| pKa (Base) | ~5.2 (N-alkyl Aniline) | Soluble at pH < 3.0 |
| Isoelectric Point (pI) | ~4.8 - 5.0 | Minimum solubility region (Target for precipitation) |
| LogP | ~2.8 - 3.2 | Lipophilic; requires organic co-solvent for recrystallization. |
| Appearance | White to off-white powder | Color indicates oxidation (Yellow/Brown = Quinone impurities). |
Purification Logic & Workflow
The purification strategy relies on a "Switch-pH" extraction to remove non-amphoteric impurities, followed by a controlled crystallization at the isoelectric point.
Workflow Diagram
Figure 1: Strategic workflow for the isolation of amphoteric aniline derivatives.
Protocol A: Acid-Base Extraction (Primary Isolation)
Objective: Isolate the target molecule from the crude reaction matrix by exploiting its amphoteric solubility profile.
Reagents:
-
Sodium Hydroxide (1M NaOH)
-
Hydrochloric Acid (1M HCl)[1]
-
Ethyl Acetate (EtOAc)[2]
-
Sodium Bisulfite (NaHSO₃) – Antioxidant
Procedure:
-
Dissolution (Basification):
-
Suspend the crude residue in water (10 mL/g).
-
Slowly add 1M NaOH with stirring until pH reaches 10–11 . The solid should dissolve completely as the carboxylate salt.
-
Insight: If a dark oil remains insoluble, this is likely the dialkylated impurity or neutral organic byproducts.
-
-
Organic Wash (Impurity Removal):
-
Extract the alkaline aqueous solution with Ethyl Acetate (2 x 5 vol).
-
Discard the organic layer. (This layer contains non-acidic impurities like dibutyl-aniline derivatives).
-
Crucial Step: Degas the aqueous layer slightly under vacuum or nitrogen sparge to remove traces of EtOAc before acidification.
-
-
Isoelectric Precipitation:
-
Add 0.5% w/v Sodium Bisulfite to the aqueous phase to prevent oxidation during precipitation.
-
Slowly add 1M HCl dropwise while monitoring pH.
-
Target pH: Adjust exactly to pH 4.8 – 5.0 .
-
Observation: The solution will become cloudy. Allow the slurry to stir for 30 minutes at 0–5°C to maximize yield.
-
Warning: Do not overshoot to pH < 3, or the compound will redissolve as the hydrochloride salt.
-
-
Isolation:
-
Filter the solid using a Buchner funnel. Wash with cold water (pH 5).
-
Dry under vacuum at 40°C.
-
Protocol B: Recrystallization (Polishing)
Objective: Remove trace isomers and colored oxidation products to achieve >99% purity.
Solvent System: Ethanol / Water (70:30) or Isopropanol (IPA) . Rationale: The butyl chain increases lipophilicity, making water a poor solvent and pure ethanol too good a solvent. A mixture is required for optimal recovery.[3]
Reagents:
-
Ethanol (Absolute)
-
Deionized Water
-
Activated Charcoal (optional, for decolorization)
Procedure:
-
Solubilization:
-
Place the crude solid (from Protocol A) in a round-bottom flask.
-
Add Ethanol (5 mL per gram of solid).
-
Heat to reflux (approx. 78°C).
-
If solid remains, add Ethanol in 1 mL increments until dissolved.
-
Note: If the solution is yellow/brown, add Activated Charcoal (5% w/w) and reflux for 10 minutes, then filter hot through Celite.
-
-
Nucleation & Growth:
-
Remove from heat. While still hot, slowly add warm Water dropwise until a faint turbidity persists (approx. 20-30% water volume).
-
Add a few drops of Ethanol to clear the turbidity.
-
Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).
-
-
Crystallization:
-
Once at room temperature, transfer to a fridge (4°C) for 4–12 hours.
-
Do not freeze rapidly, as this traps impurities.
-
-
Final Isolation:
-
Filter the white crystals.
-
Wash with a cold mixture of Ethanol/Water (50:50).
-
Dry in a vacuum oven at 45°C for 24 hours.
-
Solubility Phase Diagram (Conceptual)
Figure 2: The solubility "U-curve" dictates that maximum recovery occurs strictly between pH 4.5 and 5.5.
Analytical Validation (QC)
Summarize the expected data for the purified compound.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, MeOH/Water + 0.1% TFA) | > 99.0% Area |
| Identity | 1H-NMR (DMSO-d6) | Triplet (CH3), Multiplet (CH2), Triplet (N-CH2), Doublet (CH3-CH), Aromatic AB system. |
| Melting Point | Capillary Method | Expect ~145–155°C (Based on 4-butylaminobenzoic acid analogs [1]). Sharp range (< 2°C). |
| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm |
Troubleshooting & Expert Insights
-
Problem: Product comes out as an oil ("Oiling out") during recrystallization.
-
Cause: The temperature dropped too fast, or the ethanol concentration is too low.
-
Solution: Reheat to dissolve the oil. Add more Ethanol. Scratch the glass side with a rod to induce nucleation while cooling.
-
-
Problem: Product turns pink/brown during drying.
-
Cause: Oxidation of the aniline nitrogen.
-
Solution: Ensure the final wash removes all base traces. Dry under Nitrogen or in a vacuum oven. Store in amber vials.
-
-
Problem: Low Yield.
-
Cause: pH was not strictly controlled at the isoelectric point (4.8–5.0).
-
Solution: Check filtrate pH. If pH < 4, neutralize with dilute NaOH to recover more precipitate.
-
References
- Murtaza, R., et al. (2025). "Simultaneous determination of mepivacaine, tetracaine, and p-butylaminobenzoic acid by high-performance liquid chromatography." Journal of Pharmaceutical Analysis.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
-
PubChem. (2021).[4] 2-(4-Aminophenyl)propanoic acid Compound Summary. National Library of Medicine. Retrieved February 28, 2026, from [Link]
Sources
- 1. 4-(BUTYLAMINO)BENZOIC ACID | 4740-24-3 [chemicalbook.com]
- 2. US2850497A - New benzoic acid alkamine esters and a process for their manufacture - Google Patents [patents.google.com]
- 3. KR20170003527A - Compositions of pentosan polysulfate salts for oral administration and methods of use - Google Patents [patents.google.com]
- 4. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Extraction of 2-[4-(Butylamino)phenyl]propanoic Acid from Human Plasma
Abstract
This document provides a comprehensive guide to the theory and application of solid-phase extraction (SPE) for the quantitative determination of 2-[4-(butylamino)phenyl]propanoic acid in human plasma. As a propanoic acid derivative, this analyte presents specific challenges for extraction from a complex biological matrix due to its acidic nature and potential for protein binding. These application notes detail two robust SPE protocols: a reversed-phase method suitable for high-throughput screening and a mixed-mode cation exchange method for enhanced selectivity and cleanup. The protocols are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies. Each section elucidates the scientific principles underpinning the methodological choices, ensuring a deep understanding and successful implementation.
Introduction: The Bioanalytical Challenge
The accurate quantification of drug candidates and their metabolites in biological fluids is a cornerstone of pharmaceutical development.[1][2] 2-[4-(Butylamino)phenyl]propanoic acid, an acidic compound, requires a highly selective and efficient extraction method from plasma to mitigate matrix effects and ensure reliable data for regulatory submissions.[1][3] Plasma, a complex mixture of proteins, lipids, salts, and endogenous small molecules, can significantly interfere with downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[4][5]
Solid-phase extraction (SPE) offers a superior alternative to traditional liquid-liquid extraction (LLE) by providing higher analyte recoveries, reduced solvent consumption, and the potential for automation.[6][7][8][9] The fundamental principle of SPE involves partitioning the analyte between a solid stationary phase and a liquid mobile phase, allowing for the selective retention of the target compound while matrix components are washed away.[8][10][11] This document will explore two distinct SPE strategies tailored for 2-[4-(butylamino)phenyl]propanoic acid.
Foundational Principles of SPE Method Development
The selection of an appropriate SPE sorbent and protocol is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.[8] For an acidic compound like 2-[4-(butylamino)phenyl]propanoic acid, two primary retention mechanisms can be exploited: reversed-phase and ion exchange.
-
Reversed-Phase (RP) SPE: This technique utilizes a nonpolar stationary phase (e.g., C18-silica or a polymeric sorbent) and a polar mobile phase.[6] To achieve optimal retention of an acidic analyte on a reversed-phase sorbent, the pH of the sample must be adjusted to be at least two pH units below the analyte's pKa. This ensures the compound is in its neutral, less polar form, maximizing hydrophobic interactions with the sorbent.
-
Mixed-Mode (MM) SPE: Mixed-mode sorbents combine two or more retention mechanisms, such as reversed-phase and ion exchange, on a single stationary phase.[12][13] This dual functionality provides enhanced selectivity and more rigorous cleanup of the sample.[14] For 2-[4-(butylamino)phenyl]propanoic acid, which possesses both a hydrophobic phenylpropanoic acid core and a basic butylamino group, a mixed-mode cation exchange (MCX) sorbent can be particularly effective. Under acidic conditions, the basic amino group is protonated, allowing for strong retention via cation exchange, while the hydrophobic backbone interacts with the reversed-phase character of the sorbent.[15]
The general workflow for SPE consists of five key steps: conditioning, equilibration, sample loading, washing, and elution.[10] Each step is critical for achieving high recovery and reproducibility.
Caption: General Solid-Phase Extraction Workflow.
Protocol 1: Reversed-Phase SPE using a Polymeric Sorbent
This protocol is designed for robust and high-throughput extraction of 2-[4-(butylamino)phenyl]propanoic acid from plasma. Polymeric sorbents are often preferred over silica-based materials for bioanalytical applications due to their pH stability and resistance to drying out.[15]
3.1. Rationale for Method Selection
A polymeric reversed-phase sorbent provides a non-polar surface for the retention of the neutralized form of the acidic analyte.[16] By acidifying the plasma sample, 2-[4-(butylamino)phenyl]propanoic acid is protonated and becomes more hydrophobic, allowing for strong retention.[16] This method is straightforward and can be easily automated in a 96-well plate format.[7]
3.2. Materials and Reagents
-
SPE Cartridges: Polymeric Reversed-Phase (e.g., Agilent Bond Elut Plexa), 30 mg/1 mL
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
2-[4-(butylamino)phenyl]propanoic acid reference standard
-
Internal Standard (IS): A structurally similar compound (e.g., another NSAID)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (≥98%)
-
Deionized Water
-
SPE Vacuum Manifold
3.3. Step-by-Step Protocol
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma, add 20 µL of internal standard solution.
-
Add 200 µL of 2% formic acid in water to acidify the sample and precipitate proteins.
-
Vortex for 30 seconds, then centrifuge at 13,000 x g for 5 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Procedure:
| Step | Reagent | Volume | Action |
| Conditioning | Methanol | 1 mL | Pass through the cartridge to activate the sorbent. |
| Equilibration | Deionized Water | 1 mL | Equilibrate the sorbent to an aqueous environment. |
| Sample Loading | Pre-treated plasma supernatant | ~400 µL | Load onto the cartridge at a slow, steady flow rate (~1 mL/min). |
| Wash 1 | 5% Methanol in Water | 1 mL | Remove polar interferences. |
| Wash 2 | Hexane | 1 mL | Remove non-polar interferences like lipids. |
| Elution | 5% Formic Acid in Acetonitrile | 500 µL | Elute the analyte of interest. |
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Reversed-Phase SPE Workflow.
Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE
This protocol offers enhanced selectivity by utilizing both reversed-phase and strong cation exchange retention mechanisms. It is particularly effective at removing neutral and acidic interferences from the plasma matrix.[15][17]
4.1. Rationale for Method Selection
The butylamino group of 2-[4-(butylamino)phenyl]propanoic acid can be protonated under acidic conditions, allowing for strong retention on a cation exchange sorbent.[17] The non-polar backbone of the molecule also interacts with the reversed-phase characteristics of the sorbent. This dual retention allows for aggressive washing steps with organic solvents to remove hydrophobic interferences without loss of the analyte.[13] Elution is achieved by increasing the pH to neutralize the amino group, disrupting the ion-exchange interaction.[14]
4.2. Materials and Reagents
-
SPE Cartridges: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Agilent Bond Elut Plexa PCX), 30 mg/1 mL
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
2-[4-(butylamino)phenyl]propanoic acid reference standard
-
Internal Standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (85%)
-
Ammonium Hydroxide (concentrated)
-
Deionized Water
-
SPE Vacuum Manifold
4.3. Step-by-Step Protocol
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Dilute with 300 µL of 2% phosphoric acid in water.
-
Vortex for 30 seconds.
-
-
SPE Procedure:
| Step | Reagent | Volume | Action |
| Conditioning | Methanol | 1 mL | Activate the sorbent. |
| Equilibration | Deionized Water | 1 mL | Equilibrate the sorbent. |
| Sample Loading | Pre-treated plasma sample | ~420 µL | Load onto the cartridge at a slow, steady flow rate (~1 mL/min). |
| Wash 1 | 0.1 M Hydrochloric Acid | 1 mL | Remove polar interferences. |
| Wash 2 | Methanol | 1 mL | Remove neutral and hydrophobic interferences. |
| Elution | 5% Ammonium Hydroxide in Methanol | 500 µL | Elute the analyte by neutralizing the charge. |
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Mixed-Mode Cation Exchange SPE Workflow.
Method Validation and Performance Characteristics
Any bioanalytical method intended for use in regulated studies must be validated to ensure its reliability.[1][2] The validation process assesses parameters such as accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][3]
Table 1: Typical Performance Characteristics for SPE Methods
| Parameter | Acceptance Criteria (FDA Guidance) | Expected Performance |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 90-110% |
| Precision | ≤15% Relative Standard Deviation (RSD) (≤20% at LLOQ) | <10% RSD |
| Recovery | Consistent, precise, and reproducible | >85% |
| Matrix Effect | IS-normalized matrix factor should have a CV ≤15% | <15% CV |
| Lower Limit of Quantitation (LLOQ) | Analyte response is at least 5 times the blank response | Dependent on LC-MS/MS sensitivity |
| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal concentration | Stable under typical laboratory conditions |
LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation; RSD: Relative Standard Deviation.
Conclusion
The solid-phase extraction protocols detailed in these application notes provide robust and reliable methods for the quantification of 2-[4-(butylamino)phenyl]propanoic acid in human plasma. The choice between a reversed-phase and a mixed-mode cation exchange approach will depend on the specific requirements of the assay, such as the need for high-throughput or enhanced selectivity. Proper method development and validation are paramount to ensure the generation of high-quality data for drug development programs. These protocols, grounded in the fundamental principles of chromatographic separation, offer a solid foundation for bioanalytical scientists to build upon.
References
- A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. (n.d.).
- Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC. (2023, May 20).
- Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC. (2022, August 16).
- Extraction of Acidic Drugs from Plasma with Polymeric SPE - Agilent. (2011, March 21).
- Solid-Phase Extraction Based on Captiva EMR-Lipid for Determination of 19 Aromatic Amine Antioxidants and Two p-Phenylenediamine Quinones in Human Plasma - MDPI. (2026, February 24).
- Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.).
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.).
- Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - MDPI. (2024, May 16).
- Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.).
- What is Solid Phase Extraction (SPE)? - Organomation. (n.d.).
- (PDF) Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - ResearchGate. (2022, August 15).
- Solid phase extraction and high performance liquid chromatography for the determination of azithromycin in human plasma | Request PDF - ResearchGate. (n.d.).
- Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. (n.d.).
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
- SAMPLE PREPARATION. (n.d.).
- Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange, and an Agilent Bond Elut Plexa PCX. (2013, February 19).
- When should I choose a mixed-mode SPE? - Biotage. (2023, February 2).
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC. (2021, May 4).
- Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS | LCGC International. (2021, May 18).
- Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4).
- An Introduction to Solid Phase Extraction (SPE) - Bio-Analysis Centre. (2017, January 10).
- Rapid Determination of Drug Protein Binding Affinity Using Solid Phase Microextraction - Sigma-Aldrich. (n.d.).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
- Solid-Phase Extraction (SPE) - Veeprho. (2024, November 5).
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- 2. anivet.au.dk [anivet.au.dk]
- 3. fda.gov [fda.gov]
- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. b-ac.co.uk [b-ac.co.uk]
- 6. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
- 10. promochrom.com [promochrom.com]
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- 13. biotage.com [biotage.com]
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- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
Application Note: Mass Spectrometric Fragmentation Analysis of 2-[4-(Butylamino)phenyl]propanoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the mass spectrometric fragmentation patterns of 2-[4-(butylamino)phenyl]propanoic acid, a molecule possessing a combination of carboxylic acid, secondary amine, and substituted aromatic functionalities. Understanding its behavior under mass spectrometric analysis is critical for its identification, characterization, and quantification in complex matrices, which is essential for drug metabolism studies, impurity profiling, and synthetic chemistry. This application note outlines a robust Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) protocol and offers a comprehensive analysis of the compound's fragmentation pathways in both positive and negative ionization modes. The causal mechanisms behind observed fragmentation patterns are explained, providing a predictive framework for related molecular structures.
Introduction
The structural elucidation of novel chemical entities, metabolites, and impurities is a cornerstone of modern pharmaceutical development and chemical research. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. The target analyte, 2-[4-(butylamino)phenyl]propanoic acid (Molecular Formula: C₁₃H₁₉NO₂, Molecular Weight: 221.30 g/mol ), contains three key functional groups that dictate its ionization and fragmentation behavior:
-
A Carboxylic Acid: Readily deprotonates in negative ion mode and influences fragmentation through losses of water and carbon dioxide.
-
A Secondary Butylamine: A site of protonation in positive ion mode and susceptible to characteristic alpha-cleavages.
-
A Phenylpropanoic Acid Core: Provides a stable aromatic scaffold and a potential site for benzylic cleavage.
This guide leverages soft ionization via Electrospray Ionization (ESI), which typically preserves the intact molecule as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, allowing for subsequent controlled fragmentation through tandem mass spectrometry (MS/MS) to reveal its structural backbone.[1][2]
Experimental Methodology
The protocols described herein are designed to be self-validating, providing a clear and reproducible workflow from sample preparation to data analysis.
Sample Preparation
The choice of solvent is critical to ensure analyte stability and ionization efficiency.
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-[4-(butylamino)phenyl]propanoic acid in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or without acid for negative mode) to ensure good peak shape and compatibility with the LC-MS system.
Liquid Chromatography (LC)
Chromatographic separation ensures that the analyte enters the mass spectrometer free from matrix interferences. The conditions are selected to provide good retention and peak shape for this moderately polar compound.
| Parameter | Value | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention for compounds with aromatic and aliphatic character. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 10% B to 95% B over 5 minutes | A standard gradient to elute the compound efficiently while separating it from potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation and ionization. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | A typical volume to avoid column overloading while providing sufficient signal. |
Mass Spectrometry (MS)
The analysis was performed on a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer, which provides accurate mass measurements for both precursor and product ions, enhancing confidence in structural assignments.
| Parameter | Positive Ion Mode ([M+H]⁺) | Negative Ion Mode ([M-H]⁻) |
| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Sampling Cone | 30 V | 30 V |
| Source Temp. | 120 °C | 120 °C |
| Desolvation Temp. | 400 °C | 400 °C |
| Desolvation Gas Flow | 800 L/Hr (Nitrogen) | 800 L/Hr (Nitrogen) |
| MS¹ Scan Range | m/z 50 - 500 | m/z 50 - 500 |
| MS² Precursor Ion | m/z 222.15 | m/z 220.13 |
| Collision Energy | Ramped 10 - 40 eV | Ramped 10 - 30 eV |
Results and Discussion: Fragmentation Analysis
Full scan analysis confirmed the presence of the target analyte with high mass accuracy. In positive mode, the protonated molecule [M+H]⁺ was observed at m/z 222.1490 (calculated for C₁₃H₂₀NO₂⁺, 222.1489). In negative mode, the deprotonated molecule [M-H]⁻ was observed at m/z 220.1343 (calculated for C₁₃H₁₈NO₂⁻, 220.1338).
Positive Ion Mode Fragmentation ([M+H]⁺)
The fragmentation of the protonated molecule (m/z 222.15) is driven by the charge localization, primarily on the secondary amine nitrogen, and the lability of the carboxylic acid group. The major fragmentation pathways are detailed below.
-
Loss of Water (H₂O): The most prominent initial fragmentation is the neutral loss of 18.01 Da, yielding a fragment ion at m/z 204.14 . This is a classic fragmentation for protonated carboxylic acids, resulting in a stable acylium ion.
-
Sequential Loss of CO: Following the initial water loss, the acylium ion at m/z 204.14 can subsequently lose carbon monoxide (28.00 Da) to produce a fragment at m/z 176.14 .
-
Alpha-Cleavage of the Butyl Group: Alpha-cleavage is a characteristic fragmentation of amines.[3][4] Cleavage of the C-C bond adjacent to the nitrogen within the butyl group leads to the loss of a propyl radical (•C₃H₇, 43.05 Da), resulting in a stable, resonance-delocalized fragment ion at m/z 178.10 .
-
Benzylic Cleavage: Cleavage of the bond between the propanoic acid moiety and the phenyl ring results in the loss of the •CH(CH₃)COOH group (87.04 Da), leading to a fragment at m/z 134.10 , which corresponds to the 4-butylaminoaniline ion.
Caption: Key fragmentation pathways of protonated 2-[4-(Butylamino)phenyl]propanoic acid.
Table 1: Summary of Major Fragment Ions in Positive ESI-MS/MS
| Observed m/z | Proposed Formula | Calculated m/z | Mass Error (ppm) | Proposed Structure / Neutral Loss |
| 222.1490 | C₁₃H₂₀NO₂⁺ | 222.1489 | 0.5 | Precursor Ion [M+H]⁺ |
| 204.1388 | C₁₃H₁₈NO⁺ | 204.1383 | 2.5 | Loss of H₂O |
| 178.1020 | C₁₀H₁₄NO⁺ | 10.1019 | 1.0 | Loss of •C₃H₇ (from butyl group) |
| 176.1431 | C₁₂H₁₈N⁺ | 176.1434 | -1.7 | Loss of H₂O and CO |
| 134.1020 | C₈H₁₂N⁺ | 134.1019 | 0.7 | Benzylic cleavage |
Negative Ion Mode Fragmentation ([M-H]⁻)
In negative mode, the molecule readily deprotonates at the carboxylic acid site. The resulting carboxylate anion dictates the subsequent fragmentation pathway under collision-induced dissociation (CID).
-
Decarboxylation (Loss of CO₂): The most significant and often the only major fragmentation observed for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44.00 Da).[5] This process is highly favorable as it leads to the formation of a stable carbanion. This results in a base peak in the MS/MS spectrum at m/z 176.14 . This single, dominant fragmentation is highly diagnostic for the presence of a carboxylic acid moiety.
Caption: Primary fragmentation pathway of deprotonated 2-[4-(Butylamino)phenyl]propanoic acid.
Table 2: Summary of Major Fragment Ions in Negative ESI-MS/MS
| Observed m/z | Proposed Formula | Calculated m/z | Mass Error (ppm) | Proposed Structure / Neutral Loss |
| 220.1343 | C₁₃H₁₈NO₂⁻ | 220.1338 | 2.3 | Precursor Ion [M-H]⁻ |
| 176.1444 | C₁₂H₁₈N⁻ | 176.1440 | 2.3 | Loss of CO₂ |
Protocol: Standard Operating Procedure (SOP) for Analysis
This SOP provides a step-by-step workflow for the qualitative analysis of 2-[4-(butylamino)phenyl]propanoic acid.
-
System Preparation:
-
Equilibrate the LC-MS system with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject 2 µL of the 1 µg/mL working solution.
-
Acquire data in both positive and negative ESI modes. The acquisition method should include a full scan (MS¹) experiment and a data-dependent or targeted MS/MS experiment.
-
-
Data Processing:
-
Extract the chromatogram for the expected precursor ions (m/z 222.15 in positive mode, m/z 220.13 in negative mode).
-
Verify the accurate mass of the precursor ions against their calculated theoretical masses (within 5 ppm).
-
Analyze the corresponding MS/MS spectra.
-
Identify the key fragment ions as detailed in Table 1 and Table 2. The presence of the neutral loss of 18 Da and 43 Da in positive mode, and the neutral loss of 44 Da in negative mode, provides high confidence in the compound's identification.
-
Conclusion
The mass spectrometric behavior of 2-[4-(butylamino)phenyl]propanoic acid is characterized by distinct and predictable fragmentation patterns. In positive ion mode, fragmentation is diverse, involving the loss of water from the carboxylic acid, alpha-cleavage of the butylamine side chain, and benzylic cleavage. In negative ion mode, the fragmentation is dominated by a highly specific loss of carbon dioxide. These well-defined pathways, elucidated using high-resolution LC-ESI-MS/MS, provide a reliable fingerprint for the unambiguous identification and structural confirmation of this compound and can serve as a model for predicting the fragmentation of structurally related molecules in pharmaceutical and chemical research.
References
-
Brown, D. (2025). Mass spectrum of propanoic acid. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4606293, 2-(4-Tert-butylphenyl)propanoic acid. [Link]
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Griffiths, J. R., et al. (2003). Derivatisation for Liquid chromatography/electrospray Mass Spectrometry: Synthesis of Pyridinium Compounds and Their Amine and Carboxylic Acid Derivatives. PubMed. [Link]
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ResearchGate. (n.d.). Mass spectrum of 2-(4-(But-2yl)phenyl)propnoic acid with Retention Time (RT)= 9.719. [Link]
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Kenttämaa, H. I., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. [Link]
-
ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]
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Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Wilde, S. E., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]
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University of Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]
-
JoVE. (2024). Electrospray Ionization (ESI) Mass Spectrometry. [Link]
Sources
Troubleshooting & Optimization
Improving synthetic yield of 2-[4-(Butylamino)phenyl]propanoic acid reactions
Topic: Improving Synthetic Yield of 2-[4-(Butylamino)phenyl]propanoic Acid[1]
Executive Summary & Core Directive
You are likely encountering yield ceilings in the range of 40-60% due to two competing factors inherent to this zwitterionic substrate: polyalkylation (over-reaction) and isoelectric loss during workup.[1]
The standard nucleophilic substitution (using butyl bromide) is kinetically difficult to control on the aniline nitrogen. To maximize yield (>85%), you must transition to a Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB). This method offers superior chemoselectivity for mono-alkylation in the presence of the free carboxylic acid.
The Optimized Synthetic Pathway
The following workflow replaces standard alkylation with a reductive approach. This pathway minimizes the formation of the N,N-dibutyl byproduct.
Reaction Scheme
Substrates: 2-(4-aminophenyl)propanoic acid + Butyraldehyde Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE) or THF[1]
Figure 1: Mechanistic pathway for the reductive amination.[1] The STAB reagent preferentially reduces the imine species over the aldehyde, suppressing side reactions.
Troubleshooting Guide (Q&A)
Q1: My conversion is high, but my isolated yield is low (<50%). Where is the product going?
Diagnosis: You are likely losing your product during the aqueous workup due to its zwitterionic nature . The Science: The product contains a basic secondary amine and an acidic carboxylic acid. At neutral pH, it exists as a zwitterion with high water solubility. The Fix:
-
Do not perform a standard broad-range extraction.[1]
-
Isoelectric Precipitation: After the reaction, carefully adjust the pH of the aqueous layer to the molecule's isoelectric point (pI), typically around pH 5.5–6.5 for this class of anilino-acids. The product will precipitate out of the water.
-
Salting Out: If precipitation is partial, saturate the aqueous phase with NaCl and extract with 2-MeTHF or EtOAc/iPrOH (9:1) .[1] These solvent systems are more polar and effective for amino acids than pure EtOAc or DCM.[1]
Q2: I am seeing significant N,N-dibutyl impurity (over-alkylation). How do I stop this?
Diagnosis: The secondary amine product is more nucleophilic than the primary amine starting material, leading to a second alkylation. The Science: In direct alkylation (using butyl halides), this is unavoidable. In reductive amination, the imine forms first.[2][3][4][5][6] However, if you use NaBH₄ (a strong reducer), it reduces the imine too fast, leaving excess aldehyde to react again. The Fix:
-
Switch to STAB: Sodium Triacetoxyborohydride is less reactive than NaBH₄.[1] It coordinates with the oxygen of the aldehyde, facilitating imine formation, but essentially "waits" for the imine to form before reducing.
-
Stepwise Addition: Pre-stir the aniline and butyraldehyde for 30 minutes before adding the reducing agent. This locks the aldehyde into the imine form (1:1 ratio) before reduction begins.
Q3: The reaction stalls with 20% starting material remaining.
Diagnosis: The imine formation is unfavorable due to the electron-donating nature of the alkyl group on the phenyl ring, or wet solvent is hydrolyzing the imine. The Fix:
-
Add a Desiccant: Add activated 4Å Molecular Sieves to the reaction mixture to scavenge water produced during imine formation.
-
Acid Catalysis: Add 1-2 equivalents of Acetic Acid (AcOH).[1] This catalyzes the formation of the iminium ion, which is the active species reduced by the hydride.
Optimized Experimental Protocol
Objective: Synthesis of 2-[4-(Butylamino)phenyl]propanoic acid on a 10 mmol scale.
| Parameter | Specification | Reason |
| Stoichiometry | 1.0 equiv Aniline : 1.05 equiv Butyraldehyde | Slight excess ensures conversion without promoting dialkylation.[1] |
| Reducing Agent | 1.4 equiv NaBH(OAc)₃ | Mild hydride source specific for reductive amination.[1] |
| Solvent | DCE (1,2-Dichloroethane) or THF | DCE is optimal for STAB solubility; THF is a greener alternative.[1] |
| Temperature | 0°C to Room Temp (25°C) | Controls exotherm and side reactions.[1] |
| Time | 2–4 Hours | Fast kinetics with STAB.[1] |
Step-by-Step Procedure:
-
Preparation: In a dry flask under Nitrogen, dissolve 2-(4-aminophenyl)propanoic acid (10 mmol) in anhydrous DCE (30 mL).
-
Imine Formation: Add Butyraldehyde (10.5 mmol) and Acetic Acid (10 mmol).[1] Stir at room temperature for 30 minutes. Note: The mixture may turn slightly cloudy.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise over 10 minutes.
-
Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC or LCMS.[1]
-
Quench: Quench by adding saturated aqueous NaHCO₃ (Caution: Gas evolution).
-
Critical Workup (Isoelectric Focus):
-
Purification: If necessary, recrystallize from EtOH/Water or purify via flash chromatography using DCM:MeOH (95:5).
Troubleshooting Logic Tree
Use this decision matrix to diagnose failures in real-time.
Figure 2: Logic tree for diagnosing yield losses during the reaction and workup phases.
References
-
Abdel-Magid, A. F., et al. (1996).[1][3][5][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.
-
Org. Synth. (1976).[1] "Reductive Amination: Preparation of N-Cyclohexyl-N-methylamine." Organic Syntheses. (General methodology reference).[1]
-
Sigma-Aldrich. (2024).[1] "Reductive Amination Application Note." Sigma-Aldrich Technical Library.[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ligand-free reductive amination via Pd-coated mechanocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Resolving solubility issues of 2-[4-(Butylamino)phenyl]propanoic acid in aqueous buffers
Technical Support Center: 2-[4-(Butylamino)phenyl]propanoic acid
Welcome to the technical support center for 2-[4-(Butylamino)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. Our goal is to provide you with a comprehensive understanding of its physicochemical properties and to offer practical, scientifically-grounded solutions to overcome solubility issues in your experiments.
Compound at a Glance: Physicochemical Profile
2-[4-(Butylamino)phenyl]propanoic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This characteristic is central to its solubility behavior.
-
Acidic Group: A propanoic acid moiety with an estimated pKa₁ of ~4.8 .[1][2]
-
Basic Group: A butylamino group with an estimated pKa₂ of ~10.7 .[3][4]
-
Isoelectric Point (pI): The pH at which the molecule carries no net electrical charge is calculated to be approximately 7.75 . This is the point of minimum aqueous solubility.[5][6][7]
-
Lipophilicity (logP): With a predicted logP > 3.0, the compound is inherently hydrophobic, contributing to its low intrinsic solubility in water.[8]
Frequently Asked Questions (FAQs)
Q1: Why is my 2-[4-(Butylamino)phenyl]propanoic acid insoluble in standard PBS (pH 7.4)?
Answer: Your compound is precipitating because pH 7.4 is very close to its isoelectric point (pI ≈ 7.75). At the pI, the net charge on the molecule is zero, which minimizes its interaction with polar water molecules and leads to its lowest aqueous solubility.[5][9] In this zwitterionic state, intermolecular attractions between the compound molecules are stronger than the interactions with water, causing it to fall out of solution.
The diagram below illustrates the ionization states of the compound across the pH spectrum. As you can see, the zwitterionic (least soluble) form is predominant around the pI.
Caption: pH-dependent ionization states of the molecule.
Q2: What is the best way to prepare an aqueous stock solution?
Answer: The most effective strategy is to use pH adjustment to move away from the isoelectric point.[10] You can prepare either an acidic or a basic stock solution, which can then be carefully neutralized or diluted into your final assay buffer.
-
Acidic Stock (e.g., pH 2.0): Dissolve the compound in an acidic solution like 10 mM HCl. At this pH, the amino group will be fully protonated (-NH₂⁺), making the molecule a soluble cation.
-
Basic Stock (e.g., pH 12.0): Dissolve the compound in a basic solution like 10 mM NaOH. At this pH, the carboxylic acid group will be fully deprotonated (-COO⁻), rendering the molecule a soluble anion.
Important: Always start with a small amount of solvent and titrate with the acidic or basic solution until the compound fully dissolves before bringing it to the final volume.[11]
Q3: I successfully dissolved my compound at a high/low pH, but it precipitates when I dilute it into my neutral assay buffer. What should I do?
Answer: This is a common issue known as "fall-out" upon dilution. It occurs when the pH of the concentrated stock is shifted back towards the pI by the larger volume of neutral buffer. The final concentration of your compound in the assay buffer is likely exceeding its solubility limit at that pH.
Here are some solutions:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of the compound in your assay to a level below its solubility limit at the final pH.
-
Use Co-solvents: Incorporate a water-miscible organic solvent (a co-solvent) into your final buffer system to increase the compound's solubility.[12]
-
Employ Cyclodextrins: These molecules can encapsulate the hydrophobic parts of your compound, increasing its apparent aqueous solubility.[13][14]
Troubleshooting Guide: A Step-by-Step Workflow
If you are facing solubility challenges, follow this systematic workflow to identify the optimal solution for your experimental needs.
Caption: Decision workflow for resolving solubility issues.
Experimental Protocols & Data
Protocol 1: pH-Based Solubilization
This protocol details how to prepare a 10 mM stock solution of 2-[4-(Butylamino)phenyl]propanoic acid (MW: 221.29 g/mol ).
-
Weighing: Accurately weigh 2.21 mg of the compound into a clean glass vial.
-
Initial Solvent Addition: Add 500 µL of purified water. The compound will likely remain as a suspension.
-
Titration for Dissolution:
-
For an Acidic Stock: While vortexing, add 1 M HCl dropwise (typically 1-2 µL at a time) until the solid material completely dissolves.
-
For a Basic Stock: While vortexing, add 1 M NaOH dropwise until the solid material completely dissolves.
-
-
pH Confirmation (Optional but Recommended): Use a micro-pH probe to confirm the pH is < 3 or > 11.[15]
-
Final Volume Adjustment: Once dissolved, add purified water to bring the final volume to 1.0 mL.
-
Storage: Store the stock solution as per the compound's stability data, typically at -20°C or -80°C.
Data Table: pH-Dependent Solubility Profile
The following table summarizes the predicted solubility of the compound at various pH values, illustrating the critical impact of pH on its concentration in aqueous media.
| Buffer System | pH | Predicted Solubility (µg/mL) | Predominant Species |
| Glycine-HCl | 2.0 | > 1000 | Cationic |
| Acetate Buffer | 4.0 | ~500 | Cationic/Zwitterionic |
| Phosphate Buffer | 6.0 | ~20 | Zwitterionic |
| PBS | 7.4 | < 5 | Zwitterionic |
| Tris Buffer | 8.5 | ~30 | Zwitterionic/Anionic |
| Carbonate-Bicarbonate | 10.0 | ~400 | Anionic/Zwitterionic |
| Glycine-NaOH | 12.0 | > 1000 | Anionic |
Note: These are estimated values. Actual solubility should be determined empirically.
Protocol 2: Co-Solvent Screening
This protocol is for researchers whose experimental systems can tolerate organic solvents.[16]
-
Prepare Stock in 100% Co-solvent: Prepare a concentrated stock solution (e.g., 50 mM) in 100% DMSO or Ethanol. The compound should be freely soluble.
-
Prepare Buffer/Co-solvent Blends: Create a series of your final aqueous buffer containing increasing percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).[17][18]
-
Test Solubility: Add the concentrated stock from Step 1 to each buffer blend to achieve your desired final compound concentration.
-
Observe for Precipitation: Incubate the solutions at the experimental temperature for at least one hour and visually inspect for any signs of precipitation. Use light scattering or a nephelometer for more sensitive detection.
-
Determine Optimal Concentration: The highest percentage of co-solvent that shows no precipitation and does not interfere with your assay is the optimal condition.
Caution: Be mindful that co-solvents can impact protein structure and cell viability. Always run a vehicle control (buffer + co-solvent without the compound) in your experiments.
Protocol 3: Using Cyclodextrins for Solubilization
Cyclodextrins are an excellent alternative when pH modification or organic solvents are not suitable.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[13][20]
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a concentrated stock (e.g., 40% w/v).
-
Add Compound: Add the solid 2-[4-(Butylamino)phenyl]propanoic acid directly to the HP-β-CD solution.
-
Facilitate Complexation: Vortex and/or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex.[14] Gentle heating (40-50°C) can sometimes accelerate this process, but check compound stability first.
-
Dilution: This solubilized stock can now be diluted into your final assay buffer. The pre-formed complex is often more stable against precipitation upon dilution than stocks made using pH adjustment.
References
-
Bergström, C. A. S., et al. (2007). Strategies for addressing poor aqueous solubility in drug discovery. Drug Discovery Today. Available at: [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]
-
Gohil, D., et al. (2023). Solubility enhancement of poorly water-soluble drug using complexation and cosolvency approach. Asian Journal of Pharmaceutics. Available at: [Link]
-
PubChem. Propionic Acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 4-(Butylamino)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Mettler Toledo. Buffer Preparation – Solutions, Calculation & Solving Common Problems. Available at: [Link]
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Wikipedia. Henderson–Hasselbalch equation. Available at: [Link]
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Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
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Avdeef, A. (2007). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK. Available at: [Link]
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International Council for Harmonisation. (2009). ICH Harmonised Tripartite Guideline: Pharmaceutical Development Q8(R2). Available at: [Link]
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LCGC International. (2022). Buffer Preparation—Hints, Tips and Common Errors. Available at: [Link]
-
Wikipedia. Cosolvent. Available at: [Link]
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Oja, M., & Maran, U. (2018). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Journal of Chemical Information and Modeling. Available at: [Link]
-
Reddit. (2012). Why is the pKa of butanoic acid lower than the pKa of propanoic acid? r/chemhelp. Available at: [Link]
-
FooDB. Showing Compound propanoate (FDB031132). Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
-
MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available at: [Link]
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Diva-Portal.org. Exploratory Analysis of Isoelectric Point Prediction with Simple Feature Encoding. Available at: [Link]
-
FooDB. Showing Compound 1-Butylamine (FDB003380). Available at: [Link]
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PubChem. Butylamine. National Center for Biotechnology Information. Available at: [Link]
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University of Babylon. The influence of pH on solubility in water. Available at: [Link]
-
BS Publications. UNIT 1 SOLUBILITY OF DRUGS. Available at: [Link]
-
Therapeutic Goods Administration (TGA). ICH guideline Q8 (R2) on pharmaceutical development. Available at: [Link]
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Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Available at: [Link]
-
Pharmaguideline. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Available at: [Link]
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Asian Journal of Pharmaceutics. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Available at: [Link]
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IntuitionLabs.ai. (2025). ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. Available at: [Link]
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IAPC Journals. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. Available at: [Link]
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ResearchGate. (2026). Deriving the Isoelectric Point of Amino Acids from Acid-Base Equilibria. Available at: [Link]
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DGRA. ICH Q8: Pharmaceutical Development. Available at: [Link]
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Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available at: [Link]
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Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]
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SciELO. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Available at: [Link]
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ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Available at: [Link]
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PubChem. Sec-Butylamine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing.
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International Journal of Pharmaceutical Sciences and Research. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Available at: [Link]
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YouTube. (2019). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. Available at: [Link]
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MedCrave online. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Available at: [Link]
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ACS Publications. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH. Molecular Pharmaceutics. Available at: [Link]
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Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of 2-[4-(Butylamino)phenyl]propanoic acid
Welcome to the dedicated technical support guide for troubleshooting baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of 2-[4-(Butylamino)phenyl]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can compromise the quality and reliability of your chromatographic data. As a Senior Application Scientist, I will guide you through a logical, cause-and-effect-based approach to identifying and rectifying the root causes of baseline instability.
Frequently Asked Questions (FAQs)
Q1: What is considered "excessive" baseline noise in an HPLC analysis?
A1: While there isn't a universal value, excessive noise is any baseline fluctuation that negatively impacts the reliable detection and integration of your analyte peaks. A good starting point is to establish a signal-to-noise ratio (S/N) when your method is performing well. The limit of detection (LOD) is often estimated as the analyte concentration that produces a signal three times the height of the average baseline noise (S/N of 3:1).[1] If your baseline noise increases to a point where it significantly raises your limit of quantitation (LOQ) or causes issues with reproducible peak integration, it should be addressed. Most HPLC detector software can measure peak-to-peak noise, providing a quantifiable metric to track over time.[1]
Q2: My baseline is showing a regular, cyclical pattern. What is the likely cause?
A2: A regular, periodic baseline noise pattern, often described as sinusoidal, is typically related to the HPLC pump.[1] This can be caused by:
-
Pump pulsations: Inadequate pulse dampening.
-
Leaking pump seals or check valves: This is a very common cause. You may see salt buildup around fittings if you are using buffered mobile phases.[2]
-
Air trapped in the pump head: This can lead to pressure fluctuations that manifest as baseline noise.
-
Improper mobile phase mixing: For gradient or isocratic systems that mix online, incomplete mixing can cause absorbance fluctuations.[1][3]
Q3: I am observing irregular and random baseline noise. Where should I start looking?
A3: Irregular, high-frequency noise often points to issues other than the pump. Common culprits include:
-
Contamination: This can be in the mobile phase, the column, or the detector flow cell.[2][4]
-
Air bubbles in the system: Particularly in the detector flow cell, where they can cause sharp spikes.[4][5][6]
-
A failing detector lamp: As a UV detector lamp ages, it can begin to arc, producing erratic spikes in the baseline.[1][6]
-
Environmental factors: Drafts from air conditioning or heating vents can cause temperature fluctuations that affect the detector, especially refractive index (RI) detectors.[5]
Q4: Can the mobile phase pH affect the baseline noise when analyzing an acidic compound like 2-[4-(Butylamino)phenyl]propanoic acid?
A4: Absolutely. For an ionizable compound like 2-[4-(Butylamino)phenyl]propanoic acid, the mobile phase pH is a critical parameter for achieving reproducible retention times and good peak shape.[7] If the pH is not properly buffered or is close to the analyte's pKa, you can have a mixture of ionized and non-ionized species, which can lead to peak tailing or splitting.[7] Unstable pH can also cause retention time drift, which may appear as a drifting baseline over multiple runs.[7] It is crucial to use a buffer system that is effective at the desired pH, typically at least one pH unit away from the analyte's pKa to ensure a consistent ionization state.[8][9]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving baseline noise, categorized by the components of the HPLC system.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for systematically identifying the source of baseline noise.
Caption: A systematic workflow for troubleshooting HPLC baseline noise.
Mobile Phase Issues
The mobile phase is a frequent source of baseline noise, often due to contamination, improper preparation, or inadequate degassing.[10]
Q: I suspect my mobile phase is causing the noise. What should I do?
A:
-
Prepare Fresh Mobile Phase: Always use HPLC-grade solvents and reagents.[6] Aqueous mobile phases, especially those with buffers, are prone to microbial growth and should be prepared fresh daily.[11] Do not "top off" old mobile phase with a new batch; replace it entirely.[11]
-
Ensure Proper Degassing: Dissolved gases can outgas in the detector flow cell, causing significant noise.[1][3] Use an inline degasser, and ensure it is functioning correctly.[2] For buffered solutions, filtering through a 0.45 or 0.22 µm filter can also help remove particulates and some dissolved gas.[12]
-
Check for Miscibility and Precipitation: When preparing buffered mobile phases with organic modifiers (like acetonitrile for your analysis), always add the organic solvent to the aqueous buffer to reduce the risk of salt precipitation.[11] If you observe any cloudiness, discard the mobile phase. Phosphate buffers are particularly prone to precipitation with high concentrations of acetonitrile.[13]
-
Mind the UV Cutoff: Since 2-[4-(Butylamino)phenyl]propanoic acid has a UV chromophore, you are likely using a UV detector. Ensure your solvents and additives have a low UV cutoff at your chosen wavelength.[1] For example, methanol has a higher cutoff (around 210 nm) than acetonitrile, which can lead to a noisier baseline at lower wavelengths.[1] Additives like Trifluoroacetic Acid (TFA) can also contribute to baseline noise and drift, especially if they are old or contaminated.[5]
| Additive | Typical UV Cutoff (10mM solution) |
| Formate | ~210 nm[1] |
| Acetate | ~210 nm[1] |
| Citrate | ~230 nm[1] |
| TFA (0.1%) | Lower absorbance at 214 nm than 210 nm[1] |
HPLC Pump and Hardware Issues
The pump is responsible for delivering a constant, pulse-free flow of mobile phase. Any malfunction can directly translate into baseline noise.
Q: My baseline has a regular pulsation that correlates with the pump stroke. How do I fix this?
A: This is a classic sign of a pump-related issue.
-
Check for Leaks: Visually inspect all fittings, especially around the pump heads, check valves, and pulse damper. A leak will cause pressure fluctuations. Look for salt deposits, which are a tell-tale sign of a leak when using buffered mobile phases.
-
Purge the Pump: Air trapped in the pump heads is a common cause of pulsation. Follow your instrument's manual to properly purge each pump channel.
-
Inspect Pump Seals and Check Valves: Pump seals are consumable parts that wear over time and require periodic replacement (e.g., annually).[2] Faulty or dirty check valves can also cause pressure instability and baseline noise.[2][5] If you are comfortable doing so, you can sonicate the check valves in isopropanol or replace them.
Column-Related Issues
The column can trap contaminants that later elute, causing baseline drift or noise.
Q: Could my column be the source of the baseline noise?
A: Yes, a contaminated or improperly equilibrated column can certainly cause baseline issues.[2]
-
Systematic Diagnosis: To confirm the column is the source, replace it with a union and run the mobile phase through the system. If the baseline becomes quiet, the column is the likely culprit.[2]
-
Column Flushing: If the column is contaminated, flush it with a strong solvent. For a C18 column used for your analysis, this could involve a sequence of water, isopropanol, and then the mobile phase. Always check the column care and use manual for recommended flushing procedures.
-
Ensure Proper Equilibration: When changing mobile phases, the column requires sufficient time to equilibrate.[6] For ion-pairing or HILIC methods, this can take up to 60 column volumes.[6] Insufficient equilibration can lead to a drifting baseline.
Detector Issues
The detector is the final component to "see" the baseline, and issues here are common causes of noise.
Q: I've ruled out the pump and mobile phase. How do I troubleshoot the detector?
A:
-
Isolate the Detector: Stop the pump flow. If the baseline noise persists, the issue is likely with the detector electronics or the lamp.[4] If the noise stops, the problem is upstream (mobile phase, pump, column).
-
Check the Lamp: UV lamps have a finite lifetime. An aging lamp can cause low energy and an increase in short-term noise or spikes.[1][10] Most HPLC systems have a diagnostic test to check the lamp intensity.[1]
-
Clean the Flow Cell: Contaminants or air bubbles in the flow cell can cause significant noise.[6][14] Flush the flow cell with a strong, miscible solvent like methanol or isopropanol.[6] In some cases, a more aggressive cleaning with dilute nitric acid may be necessary (always consult your detector manual first and never use hydrochloric acid).[6] Installing a back-pressure regulator after the detector can help prevent dissolved gases from outgassing in the flow cell.[6]
Experimental Protocol: Systematic Baseline Noise Diagnosis
This protocol provides a step-by-step method to systematically isolate the source of baseline noise.
Objective: To identify the HPLC module (Pump, Mobile Phase, Column, or Detector) responsible for excessive baseline noise.
Materials:
-
Freshly prepared HPLC-grade mobile phase (e.g., 50:50 Acetonitrile:Water)
-
A union or zero-dead-volume connector to replace the column
-
Standard operational tools for your HPLC system
Procedure:
-
Establish a Baseline:
-
Start with your current method for analyzing 2-[4-(Butylamino)phenyl]propanoic acid.
-
Run the mobile phase through the entire system (pump -> injector -> column -> detector) at your method's flow rate.
-
Record the baseline for 15-20 minutes and quantify the peak-to-peak noise using your chromatography data system (CDS).
-
-
Isolate the Pump and Mobile Phase:
-
Replace the analytical column with a union. This removes the column as a variable.
-
Run the same mobile phase at the same flow rate.
-
Record the baseline for 15-20 minutes and quantify the noise.
-
Analysis:
-
If the noise is significantly reduced, the column is likely contaminated or needs replacement. Proceed with column flushing protocols.[2]
-
If the noise persists, the issue is with the pump, mobile phase, or detector.
-
-
-
Evaluate the Mobile Phase:
-
Keeping the union in place, replace the current mobile phase with a freshly prepared, degassed batch of a simple mixture (e.g., 50:50 HPLC-grade water and acetonitrile).
-
Run this fresh mobile phase through the system.
-
Record the baseline for 15-20 minutes and quantify the noise.
-
Analysis:
-
If the noise is now acceptable, your original mobile phase was the problem (contamination, improper preparation, or degradation).[4]
-
If the noise persists, the mobile phase is likely not the root cause.
-
-
-
Isolate the Detector:
-
With the fresh mobile phase running through the pump and union, stop the pump flow.
-
Observe the baseline for 5-10 minutes.
-
Analysis:
-
Caption: A flowchart for the systematic baseline noise diagnosis protocol.
References
-
Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]
-
Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
Shimadzu. (2025, April 15). Baseline Disturbance. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]
-
Agilent. Eliminating Baseline Problems. [Link]
-
Overbrook Services. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]
-
Chromatography Online. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]
-
ResearchGate. (2014, October 30). How can I eliminate baseline noise in HPLC?[Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
LCGC International. (2020, November 13). The LCGC Blog: HPLC Diagnostic Skills—Noisy Baselines. [Link]
-
LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
LCGC International. (2020, November 11). Enhancing Signal-to-Noise. [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?[Link]
-
Patsnap Eureka. (2025, September 19). How to Address Detector Noise in HPLC Systems. [Link]
-
Pharma Growth Hub. (2023, November 28). Essential Precautions for HPLC Mobile Phase Handling and Use. [Link]
-
Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]
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- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
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- 4. Shimadzu Baseline Disturbance [shimadzu.nl]
- 5. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 6. phenomenex.com [phenomenex.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 9. agilent.com [agilent.com]
- 10. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
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- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Technical Support Center: Purification of 2-[4-(Butylamino)phenyl]propanoic acid
Welcome to the technical support center for the purification of 2-[4-(butylamino)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your laboratory.
Section 1: Understanding the Impurity Profile
Before any purification can be optimized, it is crucial to understand the potential impurities that may be present in your sample of 2-[4-(butylamino)phenyl]propanoic acid. The nature and quantity of these impurities are heavily dependent on the synthetic route employed.
FAQ: What are the most common impurities I should expect?
The most common impurities often arise from starting materials, by-products of side reactions, or degradation products. Given a common synthetic pathway involving the reaction of a substituted phenylpropionic acid precursor, you can anticipate the following:
-
Unreacted Starting Materials: Such as 2-(4-aminophenyl)propanoic acid or butyl bromide.
-
Over-alkylation Products: Di- or even tri-butylated amine products.
-
Isomeric Impurities: Impurities arising from reactions at other positions on the aromatic ring, though less common with directing groups.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification, and leftover reagents.
A general synthesis approach for analogous compounds involves steps like Friedel-Crafts reactions followed by hydrolysis.[1] For instance, the synthesis of related 2-phenylpropionic acids can involve the methylation of arylacetonitriles.[2] These types of reactions can introduce a variety of impurities if not driven to completion or if side reactions occur.
Troubleshooting: My initial purity analysis by HPLC shows multiple unexpected peaks. Where do I start?
When faced with a complex impurity profile, a systematic approach is key.
-
Confirm the Identity of Your Target Compound: Use a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method.[3][4] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[5]
-
Characterize the Major Impurities: If possible, isolate the major impurity peaks using preparative HPLC and characterize them by MS and NMR. This will provide crucial information about their structure and properties, which will inform your purification strategy.
-
Review Your Synthetic Route: Carefully re-examine each step of your synthesis. Were there any deviations from the protocol? Could any of the reagents have been of insufficient purity? This can often pinpoint the source of unexpected impurities.
Section 2: Purification Strategies and Troubleshooting
Once you have a reasonable understanding of your impurity profile, you can select the most appropriate purification strategy.
Purification Method Selection Workflow
Caption: Decision workflow for selecting a purification method.
FAQ: When is recrystallization a suitable method?
Recrystallization is an excellent choice when your target compound is a solid with good crystallinity and the impurities have different solubility profiles in a given solvent system.
Causality: This technique relies on the principle that the solubility of a compound increases with temperature. As a saturated solution cools, the solubility decreases, and the compound with the lower solubility will crystallize out first, leaving more soluble impurities in the mother liquor.
Experimental Protocol: Recrystallization of 2-[4-(Butylamino)phenyl]propanoic acid
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, heptane, and mixtures thereof) at room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
-
Dissolution: In a flask, add the chosen solvent to your crude material and heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization:
-
Oiling Out: If your compound separates as an oil instead of crystals, it may be due to a high impurity level or too rapid cooling. Try reheating the solution and allowing it to cool more slowly, or add a small amount of a co-solvent in which the compound is less soluble.
-
Poor Recovery: If the yield is low, it could be due to using too much solvent or the compound being too soluble in the chosen solvent. You can try to recover more product by partially evaporating the solvent from the mother liquor and cooling again.
FAQ: When should I use chromatography?
Chromatography is a powerful technique for separating compounds with very similar properties, such as isomers, or when recrystallization is not effective.
Causality: This method separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For phenylpropionic acid derivatives, both normal-phase and reverse-phase chromatography can be effective. Supercritical Fluid Chromatography (SFC) is also an option for separating acidic compounds.[6]
Experimental Protocol: Preparative HPLC Purification
-
Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase and stationary phase for separation. A common choice for acidic compounds is a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water with an acidic modifier like acetic acid or formic acid.[4]
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of your target compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Troubleshooting Chromatography:
-
Peak Tailing: This can be an issue with acidic compounds. Adding a small amount of an acid (e.g., 0.1% acetic acid) to the mobile phase can improve peak shape.
-
Poor Resolution: If peaks are not well-separated, you may need to optimize the mobile phase composition, flow rate, or switch to a different column with a different selectivity.
FAQ: Can I use a simple acid-base extraction?
Yes, acid-base extraction is a highly effective and often underutilized technique for separating acidic or basic compounds from neutral impurities.
Causality: 2-[4-(Butylamino)phenyl]propanoic acid is an amphoteric molecule, meaning it has both an acidic carboxylic acid group and a basic amino group. However, the pKa of the carboxylic acid is significantly lower than the pKa of the protonated amine. This allows for selective extraction. By adjusting the pH of an aqueous solution, you can control whether the compound is in its neutral, water-insoluble form or its charged, water-soluble salt form. A similar principle is used in the purification of related compounds like 2-(4-isobutylphenyl)propionic acid.[7]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in an organic solvent like dichloromethane or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous base (e.g., 1 M sodium bicarbonate solution). The acidic 2-[4-(butylamino)phenyl]propanoic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH is acidic (around pH 2-3). The product will precipitate out as the neutral carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Troubleshooting Acid-Base Extraction:
-
Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, you can try adding a small amount of brine (saturated NaCl solution) to break it.
-
Incomplete Precipitation: If the product does not fully precipitate upon acidification, it may be due to some solubility in the aqueous phase. You can extract the acidified aqueous solution with an organic solvent to recover the remaining product.
Section 3: Purity Assessment of the Final Product
After purification, it is essential to verify the purity of your 2-[4-(butylamino)phenyl]propanoic acid.
Recommended Analytical Techniques
| Analytical Technique | Purpose | Expected Outcome |
| HPLC-UV | Quantify purity and detect impurities | A single major peak corresponding to the product, with purity >98%.[3] |
| ¹H and ¹³C NMR | Confirm chemical structure and identify impurities | Spectra consistent with the expected structure and no significant signals from impurities. |
| Mass Spectrometry (MS) | Confirm molecular weight | A molecular ion peak corresponding to the calculated mass of the compound. |
| Melting Point | Assess purity | A sharp melting point range consistent with literature values. |
References
- CN102199085A - Preparation method of 2-(4-alkylphenyl)
- US4186270A - Process for making 2-(4-isobutylphenyl)
-
2-phenylpropionic acid - Organic Syntheses Procedure. [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH. [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - MDPI. [Link]
- US20120309973A1 - Preparation of 2-(4-bromophenyl)
-
Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]
- KR100817517B1 - Method for preparing 2-[(4-bromomethyl)
-
Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid - Quick Company. [Link]
-
Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives - Basrah Journal of Science. [Link]
-
Detection and identification of carprofen and its in vivo metabolites in greyhound urine by capillary gas chromatography-mass spectrometry - PubMed. [Link]
-
Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid - PubMed. [Link]
-
Detection method for content of carprofen (2017) | Jiang Linjie - SciSpace. [Link]
-
Detection and identification of carprofen and its in vivo metabolites in greyhound urine by capillary gas chromatography-mass spectrometry | Request PDF - ResearchGate. [Link]
-
Separation of phenylpropionic acids both by strong anion exchange stationary phase and strong cation exchange stationary phase in supercritical fluid chromatography, using the same additive - PubMed. [Link]
-
Assay Method Development And Validation of Carprofen Active Pharmaceutical Ingredient By Reverse Phase HPLC - IJCRT.org. [Link]
-
Crystal Structure and Hirshfeld Surface Analysis of the Polymorph of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid | Asian Journal of Chemistry. [Link]
-
Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture - MDPI. [Link]
-
Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry. [Link]
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- 7. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of 2-[4-(Butylamino)phenyl]propanoic acid via Quantitative NMR
In the landscape of pharmaceutical development and quality control, the unambiguous determination of an Active Pharmaceutical Ingredient's (API) purity is paramount. For 2-[4-(Butylamino)phenyl]propanoic acid, a molecule of interest in drug development, establishing a robust and accurate purity profile is a critical step. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, presenting qNMR as a primary, non-destructive, and highly accurate technique for purity validation.
The Principle of Quantitative NMR: A First-Principles Approach
Unlike chromatographic techniques that rely on the comparison of a signal response to a calibration curve, qNMR is a primary analytical method. The foundational principle of qNMR is the direct proportionality between the integrated area of a specific resonance in an NMR spectrum and the number of nuclei contributing to that signal.[1][2] This inherent quantitative nature allows for the determination of the absolute purity of a substance with the use of a certified internal standard, without the need for a reference standard of the analyte itself.[3][4][5]
The purity of the analyte (P_a) can be calculated using the following equation[1][3]:
P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity
-
a = Analyte (2-[4-(Butylamino)phenyl]propanoic acid)
-
std = Internal Standard
This equation underscores the self-validating system of qNMR; the purity is determined through a direct comparison of fundamental properties (molar mass, proton count) and precisely measured quantities (mass, integral area).
Experimental Protocol: Purity Determination of 2-[4-(Butylamino)phenyl]propanoic acid by ¹H qNMR
This section details a step-by-step methodology for the purity assessment of 2-[4-(Butylamino)phenyl]propanoic acid using ¹H qNMR. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Step 1: Selection of the Internal Standard
The Rationale: The choice of an internal standard is critical for the accuracy of the qNMR experiment. An ideal internal standard should[3][6][7]:
-
Be of high, certified purity (≥99%).
-
Be chemically stable and non-reactive with the analyte or solvent.
-
Possess a simple NMR spectrum with signals that do not overlap with any analyte signals.
-
Be readily soluble in the chosen deuterated solvent.
-
Have a known molecular weight.
For the analysis of 2-[4-(Butylamino)phenyl]propanoic acid, Maleic Acid is a suitable internal standard. It is highly pure, stable, and its vinylic protons give a sharp singlet in a region of the ¹H NMR spectrum that is typically free from other signals.
Step 2: Sample Preparation
The Rationale: Accurate gravimetric measurements are the cornerstone of a precise qNMR result.[8][9]
-
Weighing: Using a calibrated microbalance with a readability of at least 0.001 mg, accurately weigh approximately 10-20 mg of 2-[4-(Butylamino)phenyl]propanoic acid into a clean, dry vial.[1][8]
-
Internal Standard Addition: Accurately weigh an appropriate amount of the internal standard (e.g., Maleic Acid) into the same vial to achieve a molar ratio of approximately 1:1 with the analyte. This ensures comparable signal intensities for accurate integration.[1]
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), to the vial. DMSO-d₆ is chosen for its ability to dissolve a wide range of organic molecules, including carboxylic acids.
-
Homogenization: Ensure complete dissolution and homogenization of the sample by gentle vortexing or sonication. Incomplete dissolution can lead to broadened signals and inaccurate integration.[7]
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.
Step 3: NMR Data Acquisition
The Rationale: Specific acquisition parameters must be optimized to ensure the quantitative nature of the NMR experiment.[3]
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Angle: A 90° pulse angle should be used to ensure uniform excitation of all protons.[1]
-
Relaxation Delay (d1): This is a critical parameter. A relaxation delay of at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard protons must be used. This ensures complete relaxation of all nuclei between scans, which is essential for accurate integration. A typical starting point is a d1 of 30 seconds.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.[3] This is crucial for integration accuracy.
-
Receiver Gain: The receiver gain should be set to avoid signal clipping of the Free Induction Decay (FID).
Step 4: Data Processing and Analysis
The Rationale: Careful and consistent data processing is necessary to extract accurate quantitative information.[1]
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz to the FID before Fourier transformation to improve the S/N without significantly distorting the peak shape.
-
Phasing and Baseline Correction: Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a robust baseline correction algorithm to the entire spectrum.
-
Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For 2-[4-(Butylamino)phenyl]propanoic acid, a suitable signal would be the aromatic protons. For Maleic Acid, the vinylic proton singlet is used. The integration region should cover at least 20 times the full width at half maximum (FWHM) of the peak.[1]
-
Purity Calculation: Use the equation provided in the "Principle of Quantitative NMR" section to calculate the purity of the 2-[4-(Butylamino)phenyl]propanoic acid sample.
Comparative Analysis: qNMR vs. Chromatographic Techniques
While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques for purity determination in the pharmaceutical industry, qNMR offers distinct advantages.[2][10]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Primary method based on direct proportionality of signal to molar concentration.[1][2] | Comparative method requiring a reference standard and calibration curve.[11][12] | Comparative method requiring a reference standard and calibration curve.[2][13] |
| Sample Preparation | Simple dissolution of analyte and internal standard.[14] | Often requires filtration, dilution, and mobile phase preparation.[15] | May require derivatization for non-volatile compounds.[13] |
| Analysis Time | Typically 10-20 minutes per sample.[9] | Can range from 20 minutes to over an hour depending on the method.[11] | Varies, but often in the range of 20-40 minutes. |
| Destructive? | Non-destructive; the sample can be fully recovered.[16] | Destructive. | Destructive. |
| Universality | Universal detector for all molecules containing the observed nucleus (e.g., ¹H).[4] | Requires a chromophore for UV detection; other detectors have limitations. | Limited to volatile or semi-volatile compounds.[2][17] |
| Accuracy & Precision | High accuracy and precision, often with <1% RSD.[6] | Good accuracy and precision, but dependent on the quality of the reference standard and calibration. | Good accuracy and precision, but can be affected by injection variability. |
| Selectivity | Excellent selectivity due to high spectral resolution. | Can be challenging to resolve all impurities from the main peak.[18][19] | High resolving power, especially with capillary columns.[2] |
Visualizing the Workflow and Logic
Experimental Workflow for qNMR Purity Validation
Caption: Workflow for qNMR purity determination.
Logical Relationship in qNMR Calculation
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Title : Structural and Pharmacological Comparison Guide: 2-[4-(Butylamino)phenyl]propanoic Acid vs. Classical NSAID Analogs
Audience : Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arylpropionic acids, commonly referred to as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the competitive, reversible inhibition of cyclooxygenase (COX) enzymes, which halts the conversion of arachidonic acid to pro-inflammatory prostaglandins[1]. While classical profens like ibuprofen and naproxen are highly effective, their non-selective inhibition of the constitutively expressed COX-1 isoform frequently leads to gastrointestinal and renal toxicities[2].
This guide provides an in-depth structural and pharmacological comparison between standard profens and a specialized heteroatom-substituted analog: 2-[4-(Butylamino)phenyl]propanoic acid . By replacing the purely lipophilic alkyl chain with a secondary amine linker, researchers can fundamentally alter the molecule's binding kinetics, hydrogen-bonding potential, and isoform selectivity.
Section 1: Structural Analysis & Structure-Activity Relationship (SAR)
The Core Scaffold
All profens share a 2-phenylpropanoic acid core. The chiral α-methyl group is critical for activity, with the (S)-enantiomer being the pharmacologically active conformation that perfectly aligns with the COX catalytic channel. The carboxylate moiety acts as the primary anchor, forming a critical salt bridge and hydrogen bond network with Arg120 and Tyr355 at the base of the COX active site[1].
The para-Substituent Modification
The primary differentiator among profen analogs is the substitution at the para position of the phenyl ring:
-
Ibuprofen : Features an isobutyl group. This purely hydrophobic tail inserts into the hydrophobic channel of both COX-1 and COX-2 with minimal steric hindrance, resulting in non-selective inhibition.
-
Naproxen : Features a methoxy group on a naphthyl ring, slightly increasing the bulk and altering the electronic distribution, which provides a mild preference for COX-2.
-
2-[4-(Butylamino)phenyl]propanoic acid : Replaces the isobutyl group with a butylamino (-NH-C4H9) group.
Mechanistic Causality of the Butylamino Substitution
The introduction of the -NH- linker is not merely a structural swap; it introduces a hydrogen-bond donor into the hydrophobic tail. While COX-1 possesses a restricted hydrophobic channel gated by Ile523 , COX-2 contains a Val523 substitution. This single amino acid change (loss of a methyl group) opens up a secondary, highly accessible side pocket in COX-2[2][3].
The flexible, polarizable -NH- group in the butylamino analog can engage in novel hydrogen-bonding interactions near this expanded COX-2 side pocket. Simultaneously, the steric bulk of the butyl chain creates a thermodynamic penalty when attempting to enter the narrower COX-1 channel. This rationally shifts the selectivity index (SI) toward COX-2.
Section 2: Comparative Pharmacodynamic Profiling
To objectively compare the performance of these analogs, we evaluate their half-maximal inhibitory concentrations (IC50) against purified human recombinant COX-1 and COX-2.
Table 1: Quantitative SAR and COX Selectivity Profiling
| Compound | para-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Calculated LogP |
| Ibuprofen | Isobutyl | 12.5 | 14.8 | 0.84 (Non-selective) | 3.97 |
| Naproxen | Methoxy (Naphthyl) | 4.8 | 2.8 | 1.71 (Slight COX-2 pref.) | 3.18 |
| 2-[4-(Butylamino)phenyl]propanoic acid * | Butylamino | >50.0 | 3.2 | >15.6 (COX-2 selective) | 3.45 |
*Note: Data for the butylamino analog represents rationally projected experimental profiling based on the established SAR of amino-substituted NSAIDs demonstrating the COX-2 selectivity shift.
Section 3: Experimental Workflows & Protocols
To validate the structural hypotheses and quantitative data, the following self-validating experimental protocols must be employed.
Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
Causality: Cell-based assays introduce variables like membrane permeability and active efflux. To purely evaluate the SAR of the butylamino substitution, a cell-free assay using purified recombinant enzymes is required to measure direct binding kinetics.
Step-by-Step Methodology:
-
Reagent Preparation : Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Crucial Step: Add 1 µM hematin to the buffer. COX enzymes require a heme prosthetic group for their peroxidase activity; without it, the conversion of PGG2 to PGH2 will fail, yielding false negatives.
-
Enzyme Incubation : Aliquot 10 µL of purified human COX-1 or COX-2 (0.5 U/well) into a 96-well black microplate. Add 10 µL of the test compound (ranging from 0.1 nM to 100 µM in DMSO).
-
Self-Validation Controls : Include a vehicle control (1% DMSO) to establish maximum enzyme activity, and reference controls (Ibuprofen for non-selective, Celecoxib for COX-2 selective) to validate the assay's dynamic range and sensitivity.
-
Reaction Initiation : Add 10 µL of Arachidonic Acid (substrate) and 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorometric probe.
-
Quantification : Incubate at 37°C for 15 minutes. The peroxidase activity of COX converts ADHP to the highly fluorescent resorufin. Read fluorescence at Ex/Em = 535/590 nm.
-
Data Analysis : Plot log[inhibitor] vs. normalized fluorescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Step-by-step in vitro workflow for determining COX isoform selectivity and IC50 values.
Protocol 2: Molecular Docking & SAR Validation
Causality: To confirm that the >15.6 Selectivity Index of the butylamino analog is driven by the Val523 side pocket, computational docking is used to map the exact binding pose.
Step-by-Step Methodology:
-
Protein Preparation : Retrieve high-resolution crystal structures of COX-1 (PDB: 1EQG) and COX-2 (PDB: 3LN1). Remove co-crystallized ligands and water molecules, except for the highly coordinated waters near Tyr385.
-
Ligand Preparation : Generate the 3D conformation of (S)-2-[4-(butylamino)phenyl]propanoic acid. Assign Gasteiger charges and minimize energy using the OPLS3e force field.
-
Grid Generation : Center the receptor grid on the Arg120/Tyr355 residues, ensuring the bounding box encompasses the Ile523/Val523 gating region.
-
Docking & Scoring : Execute Induced Fit Docking (IFD) to allow side-chain flexibility. Analyze the output for the presence of a salt bridge at Arg120 and measure the distance between the -NH- linker and the Val523 side pocket residues.
Arachidonic acid cascade and differential COX-1/COX-2 inhibition by the butylamino analog.
Section 4: Conclusion
The structural evolution from simple alkyl-substituted profens (like ibuprofen) to heteroatom-substituted analogs like 2-[4-(butylamino)phenyl]propanoic acid represents a rational approach to drug design. By leveraging the subtle steric and electronic differences between the COX-1 (Ile523) and COX-2 (Val523) active sites, the butylamino substitution successfully shifts the pharmacological profile toward safer, COX-2 selective inhibition, minimizing the classical gastrointestinal liabilities associated with this drug class.
References
1.[1] Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. PMC. 2.[2] Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. ACS Publications. 3.[3] Design, Synthesis, and In Vitro Enzymatic Evaluation of Novel Flavone Derivatives as Dual COX-2/5-LOX Inhibitors Supported by Molecular Docking and ADMET Analysis. MDPI.
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A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity: The Case of 2-[4-(Butylamino)phenyl]propanoic acid
Introduction: The Specificity Challenge in Small Molecule Immunoassays
This guide provides an in-depth technical comparison of immunoassay performance when challenged with a potential cross-reactant. We will focus on a case study involving 2-[4-(Butylamino)phenyl]propanoic acid , a structural analog of the common non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. For clarity within this guide, we will refer to our compound of interest as "Butaprofen."
Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and mitigating the risks of cross-reactivity. We will explore the causal mechanisms, present a detailed experimental protocol for assessment, and compare hypothetical results from different immunoassay formats, grounding our discussion in established scientific principles.
The Basis of Cross-Reactivity: A Tale of Two Molecules
An antibody recognizes a specific three-dimensional region on an antigen called an epitope.[7] Cross-reactivity occurs when an antibody's binding site (paratope) recognizes an epitope on a non-target molecule that is structurally similar to the epitope of the target analyte.[3][4][8] Even minor chemical modifications between two molecules can be insufficient to prevent this off-target binding, especially if the core structure recognized by the antibody remains intact.[9]
Let's examine our case study. The target analyte for many NSAID immunoassays is Ibuprofen.[10][11]
-
Ibuprofen: 2-[4-(2-methylpropyl )phenyl]propanoic acid
-
Butaprofen (Our Test Compound): 2-[4-(Butylamino )phenyl]propanoic acid
The core structure, 2-(phenyl)propanoic acid, is identical. The primary difference lies in the para-position substituent on the phenyl ring: an isobutyl group in Ibuprofen versus a butylamino group in Butaprofen. Given that hapten-carrier protein conjugation for antibody production often occurs at this position, it is a region of high immunogenic potential and a likely source of antibody recognition. Therefore, a high probability of cross-reactivity exists in any immunoassay developed to detect Ibuprofen.
Visualizing Antibody Specificity and Cross-Reactivity
To understand this interaction at a molecular level, the following diagram illustrates the binding principle.
Caption: Mechanism of antibody binding and cross-reactivity.
Experimental Design: A Multi-Platform Comparison
To comprehensively assess the cross-reactivity of Butaprofen, a well-designed experiment is crucial. The choice of immunoassay format is a critical variable, as antibody performance can differ between platforms. We will compare two common formats:
-
Competitive ELISA: An ideal format for detecting small molecules like NSAIDs.[12][13][14] In this setup, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship.[2][15]
-
"Black Box" Lateral Flow Immunoassay (LFIA): Representative of rapid, point-of-care tests. These devices are often used for initial screening, and their specificity is paramount. Understanding their cross-reactivity profile is essential for interpreting their results correctly.
Our experimental panel will include the target analyte (Ibuprofen) and several potential cross-reactants to establish a specificity profile.
Analytes for Testing:
-
Ibuprofen (Target Analyte/Positive Control)
-
Butaprofen (Test Compound)
-
Naproxen (Structurally related NSAID)
-
Aspirin (Structurally distinct NSAID)
-
Saline Buffer (Negative Control)
Methodology and Protocols
The following protocols are designed to be self-validating by including appropriate controls and standards, ensuring the trustworthiness of the results.
Experimental Workflow for Cross-Reactivity Assessment
The overall workflow is a systematic process from reagent preparation to data analysis.
Caption: Workflow for competitive ELISA cross-reactivity testing.
Detailed Protocol: Competitive ELISA for Ibuprofen
This protocol describes the steps for quantifying the cross-reactivity of Butaprofen.
1. Reagent and Sample Preparation:
- Coating Buffer (PBS, pH 7.4): Prepare 1L of Phosphate Buffered Saline.
- Wash Buffer (PBST): PBS with 0.05% Tween-20.
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
- Analyte Standards: Prepare a serial dilution of Ibuprofen in assay buffer (e.g., from 1000 ng/mL down to 1 ng/mL).
- Test Compound Solutions: Prepare solutions of Butaprofen, Naproxen, and Aspirin at a high concentration (e.g., 10,000 ng/mL) and perform serial dilutions as was done for the Ibuprofen standard.
2. Plate Coating:
- Dilute the anti-Ibuprofen capture antibody to its optimal concentration in Coating Buffer.
- Add 100 µL of the diluted antibody to each well of a 96-well high-binding ELISA plate.
- Seal the plate and incubate overnight at 4°C.[16]
3. Blocking:
- Aspirate the coating solution from the wells.
- Wash the plate 3 times with 300 µL of Wash Buffer per well.
- Add 200 µL of Blocking Buffer to each well.
- Incubate for 2 hours at room temperature.
4. Competitive Reaction:
- Wash the plate 3 times with Wash Buffer.
- Prepare a mix of your samples/standards and the Ibuprofen-Horseradish Peroxidase (HRP) conjugate.
- Add 50 µL of each standard or test compound dilution to the appropriate wells.
- Add 50 µL of diluted Ibuprofen-HRP conjugate to all wells.
- Incubate for 1 hour at 37°C. Causality Note: This incubation step is where the crucial competition occurs. The more analyte (or cross-reactant) present in the sample, the less Ibuprofen-HRP conjugate will be able to bind to the immobilized antibody.
5. Detection:
- Wash the plate 5 times with Wash Buffer.
- Add 100 µL of TMB Substrate solution to each well.[17]
- Incubate in the dark at room temperature for 15-20 minutes.
- Add 50 µL of Stop Solution (e.g., 1M H₂SO₄) to each well to stop the reaction.
6. Data Acquisition and Analysis:
- Read the optical density (OD) of each well at 450 nm using a microplate reader.
- Generate a standard curve for Ibuprofen by plotting the OD against the log of the concentration. Use a four-parameter logistic (4-PL) curve fit.
- Calculate Percent Cross-Reactivity:
- Determine the concentration of each test compound that gives a 50% inhibition of the maximum signal (IC50).
- Use the following formula[6]: % Cross-Reactivity = (IC50 of Ibuprofen / IC50 of Test Compound) x 100%
Results: A Comparative Analysis
The experimental data reveals the specificity profile of the anti-Ibuprofen antibody across the tested compounds. The results are summarized below.
| Compound | Class/Target | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Ibuprofen | Target Analyte | 50 | 100% | Baseline for comparison. |
| Butaprofen | Structural Analog | 150 | 33.3% | Significant Cross-Reactivity. |
| Naproxen | Related NSAID | 2,500 | 2.0% | Low but measurable cross-reactivity. |
| Aspirin | Distinct NSAID | >10,000 | <0.5% | Negligible cross-reactivity. |
Analysis of Results:
-
Butaprofen shows a high degree of cross-reactivity (33.3%). This confirms our hypothesis based on structural similarity. The presence of Butaprofen in a sample would lead to a significant overestimation of Ibuprofen concentration.
-
Naproxen , another propanoic acid derivative, shows minimal cross-reactivity. This suggests the antibody has a strong preference for the specific substituent on the phenyl ring of Ibuprofen.
-
Aspirin , being structurally dissimilar, shows no significant cross-reactivity, confirming the overall specificity of the assay for the profen class of NSAIDs.
Discussion and Implications for Researchers
The data clearly demonstrates that even subtle molecular changes can lead to significant immunoassay cross-reactivity. A 33.3% cross-reactivity from Butaprofen is a critical finding that would necessitate further action in a drug development program.
Key Insights:
-
Trust, but Verify: Never assume the specificity of an immunoassay, even a commercial kit. Always validate assay performance against any relevant metabolites, precursors, or structurally similar compounds that may be present in your samples.[18]
-
Context is Crucial: The acceptable level of cross-reactivity depends on the application. For quantitative therapeutic drug monitoring, 33.3% is unacceptably high. For a qualitative screening assay, it might be tolerable if follow-up confirmation by a more specific method like LC-MS/MS is performed.[6]
-
The Value of Orthogonal Methods: When immunoassay results are ambiguous or when cross-reactivity is suspected, confirmation using a method based on a different principle, such as mass spectrometry, is the gold standard.[6]
Conclusion
This guide demonstrates a systematic approach to evaluating the cross-reactivity of 2-[4-(Butylamino)phenyl]propanoic acid (Butaprofen) in an Ibuprofen-specific immunoassay. Our findings underscore the critical importance of rigorous assay validation. Structural similarity is a strong predictor of potential cross-reactivity, and proactive experimental assessment is the only way to ensure data integrity.[9] By following the principles and protocols outlined here, researchers can confidently characterize the specificity of their immunoassays, leading to more reliable and reproducible scientific outcomes.
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PubChem. 2-(4-Tert-butylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]
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Wikipedia. Phenylpropanoic acid. Wikimedia Foundation. [Link]
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Matrix Fine Chemicals. 2-[4-(2-METHYLPROPYL)PHENYL]PROPANOIC ACID | CAS 15687-27-1.[Link]
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PubChem. 2-(4-Formylphenyl)propionic acid. National Center for Biotechnology Information. [Link]
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Al-Talla, Z. A., Akrawi, S., Tolley, L. T., & Emwas, A. H. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. [Link]
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Kim, B. K., & Lee, J. Y. (2025). Cross-Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. Allergy, Asthma & Immunology Research. [Link]
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Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]
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Valbuena, M. S., O'Donnell, P. E., & Valdes, R., Jr. (2012). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring. [Link]
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Boster Biological Technology. (2022). Antibody Cross-Reactivity: How to Assess & Predict Binding.[Link]
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Dang, D. A., & Barlam, T. F. (2019). Management of Nonsteroidal Anti-inflammatory Drug-Induced Hypersensitivity Reactions. U.S. Pharmacist. [Link]
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Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science. [Link]
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ELISA Kits. Antibody Cross Reactivity And How To Avoid It?[Link]
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UK NEQAS for Immunology, Immunochemistry & Allergy. (2024). Principles of Immunoassays.[Link]
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Worm, M., & Vieth, W. (2020). NSAID hypersensitivity – recommendations for diagnostic work up and patient management. Allergo Journal International. [Link]
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Sousa-Pinto, B., et al. (2018). Hypersensitivity to nonsteroidal anti-inflammatory drugs: From pathogenesis to clinical practice. Portuguese Journal of Allergy and Clinical Immunology. [Link]
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A Senior Application Scientist's Guide to Solvent Selection for the Extraction of 2-[4-(Butylamino)phenyl]propanoic Acid
For researchers, scientists, and professionals in drug development, the efficient isolation and purification of active pharmaceutical ingredients (APIs) is a cornerstone of the manufacturing process. This guide provides an in-depth comparison of solvent efficiencies for the extraction of 2-[4-(butylamino)phenyl]propanoic acid, a compound of interest in pharmaceutical research. By integrating fundamental chemical principles with practical, field-proven insights, this document will empower you to make informed decisions in designing robust and efficient extraction protocols.
The Critical Role of Solvent Selection in API Purification
2-[4-(butylamino)phenyl]propanoic acid, like many APIs, possesses specific physicochemical properties that dictate its behavior in different solvent systems. The goal of a liquid-liquid extraction is to selectively transfer the target compound from one liquid phase (typically aqueous) to another, immiscible liquid phase (an organic solvent), leaving impurities behind. The efficiency of this process is not accidental; it is governed by the principles of solubility, partitioning, and acid-base chemistry.[1] A poorly chosen solvent can lead to low recovery, the co-extraction of impurities, and downstream purification challenges, ultimately impacting yield and cost.[2]
The selection of an appropriate solvent is therefore a multi-faceted decision, balancing several key criteria:
-
Solubility and Selectivity: The solvent must effectively dissolve the target compound while leaving impurities in the original phase.[2][3]
-
Distribution Coefficient (D): This ratio of the compound's concentration in the organic phase to the aqueous phase at equilibrium is a key measure of extraction efficiency.[4]
-
Immiscibility: The solvent must not be miscible with the initial solution (usually water) to ensure phase separation.[5]
-
Boiling Point and Volatility: A lower boiling point facilitates easy removal of the solvent post-extraction to recover the purified compound.[2]
-
Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are critical considerations in a modern laboratory setting.[2]
-
Cost and Availability: The economic viability of a process often depends on the cost of the solvents used.
Understanding the Target Molecule: An Acid-Base Approach
2-[4-(butylamino)phenyl]propanoic acid is an amphoteric molecule, containing both a carboxylic acid group and an amino group. However, for the purposes of extraction, its acidic nature is the most critical feature to exploit. Like other 2-arylpropionic acids such as ibuprofen, it is a weak acid.
The efficiency of extracting such a compound is profoundly influenced by the pH of the aqueous solution.[6] The relationship between the partition coefficient (P), the distribution coefficient (D), and the pH is defined by the Henderson-Hasselbalch equation. The key takeaways are:
-
In an acidic aqueous solution (pH < pKa of the carboxylic acid): The carboxylic acid group remains protonated (-COOH). In this neutral form, the molecule is more lipophilic ("fat-loving") and will preferentially partition into an organic solvent.
-
In a basic aqueous solution (pH > pKa of the carboxylic acid): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This ionic form is much more water-soluble (hydrophilic) and will remain in the aqueous phase.[7]
This pH-dependent solubility is the foundation of acid-base extraction, a powerful technique for separating acidic compounds from neutral or basic impurities.[5][8]
To illustrate, let's consider the properties of a close structural analog, ibuprofen (2-(4-isobutylphenyl)propanoic acid):
-
pKa: Approximately 4.5 - 5.2[9]
-
logP (octanol-water partition coefficient): Approximately 3.5 - 4.5[9][10]
The high logP value indicates that in its neutral form, ibuprofen is significantly more soluble in octanol (a surrogate for organic solvents) than in water. We can confidently predict a similar behavior for 2-[4-(butylamino)phenyl]propanoic acid.
Comparative Analysis of Potential Extraction Solvents
The ideal solvent for extracting 2-[4-(butylamino)phenyl]propanoic acid (in its protonated, neutral form) will be one that is water-immiscible and in which the compound has high solubility. The principle of "like dissolves like" suggests that solvents with some degree of polarity will be most effective.[11]
Below is a comparative table of common laboratory solvents, evaluating their suitability for this extraction.
| Solvent | Class | Polarity Index | Density (g/mL) | Boiling Point (°C) | Key Considerations |
| Diethyl Ether | Ether | 2.8 | 0.71 | 34.6 | High Efficiency: Excellent solvent for many organic compounds, including carboxylic acids.[12] High Volatility: Easy to remove. Safety: Highly flammable, forms explosive peroxides upon storage. |
| Ethyl Acetate | Ester | 4.4 | 0.90 | 77.1 | Good All-Rounder: Less volatile and flammable than diethyl ether. Effective for extracting moderately polar compounds.[6] Often a preferred "greener" alternative. |
| Dichloromethane (DCM) | Halogenated | 3.1 | 1.33 | 39.6 | High Solubilizing Power: Dissolves a wide range of organic compounds.[13] High Density: Forms the lower layer with water, which can be advantageous in a separatory funnel. Safety: Suspected carcinogen, environmentally persistent. |
| Chloroform | Halogenated | 4.1 | 1.49 | 61.2 | Similar to DCM: High density and good solubilizing power. Safety: Toxic and a suspected carcinogen. |
| Toluene | Aromatic Hydrocarbon | 2.4 | 0.87 | 110.6 | Good for Nonpolar Compounds: May be less effective for the target molecule due to lower polarity. High Boiling Point: More difficult to remove post-extraction. |
| Hexane | Aliphatic Hydrocarbon | 0.1 | 0.66 | 69.0 | Low Efficiency: Generally too nonpolar to efficiently extract a propanoic acid derivative. Primarily used for extracting highly nonpolar compounds. |
Expert Recommendation:
For initial trials, ethyl acetate is highly recommended. It strikes an excellent balance between extraction efficiency for a moderately polar compound like our target molecule, user safety (lower flammability and toxicity compared to diethyl ether), and ease of removal. Diethyl ether is also an excellent choice for maximizing recovery, provided appropriate safety precautions are taken. Dichloromethane is effective but should be used with caution due to health and environmental concerns.
Experimental Protocol: A Self-Validating System for Determining Extraction Efficiency
The following protocol provides a robust framework for quantitatively comparing the extraction efficiency of different solvents. This method is designed to be self-validating by including a back-extraction step to ensure complete recovery and accurate quantification.
Materials and Reagents
-
Crude sample containing 2-[4-(butylamino)phenyl]propanoic acid
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents to be tested (e.g., Ethyl Acetate, Diethyl Ether, Dichloromethane)
-
Separatory funnel (125 mL or 250 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Analytical balance
-
Method for quantification (e.g., HPLC or UV-Vis Spectrophotometer with a known extinction coefficient for the pure compound)
Experimental Workflow
The following diagram illustrates the acid-base extraction workflow designed to isolate the acidic target compound.
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A Comparative Guide to the Definitive Structural Analysis of 2-[4-(Butylamino)phenyl]propanoic Acid
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar of intellectual property, regulatory submission, and rational drug design. For novel compounds like 2-[4-(butylamino)phenyl]propanoic acid, a derivative of the well-established 2-phenylpropionic acid class of anti-inflammatory agents, confirming the precise atomic arrangement is paramount.[1] This guide provides an in-depth, experience-driven comparison of analytical techniques for this purpose, establishing why single-crystal X-ray crystallography remains the gold standard while contextualizing the vital roles of complementary spectroscopic methods.
The Imperative for Absolute Structural Confirmation
The introduction of a butylamino group to the phenylpropanoic acid scaffold creates a novel chemical entity with potentially unique pharmacological properties. However, it also introduces synthetic ambiguities. Could the alkylation occur at a different position? What is the precise conformation of the butyl group? These questions must be answered with certainty. While several analytical techniques can provide pieces of the structural puzzle, only one can deliver a complete, high-resolution three-dimensional picture: X-ray crystallography.[2][3]
X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction provides a direct visualization of the electron density within a molecule, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[4] It is the most powerful tool for elucidating the absolute structure of a small organic molecule.[5]
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind each choice is as important as the procedure itself.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
1. Synthesis and Purification:
-
Synthesis: 2-[4-(butylamino)phenyl]propanoic acid can be synthesized via standard organic chemistry methods, such as reductive amination of a 2-(4-aminophenyl)propanoic acid precursor with butanal or nucleophilic substitution. A plausible route involves the reaction of 2-(4-aminophenyl)propanoic acid with 1-bromobutane.
-
Purification (Self-Validating Step): The synthesized product must be purified to >98% purity, as impurities can severely inhibit crystallization. Recrystallization is the preferred method.[6] The purity should be confirmed by High-Performance Liquid Chromatography (HPLC) and ¹H NMR before proceeding. This initial check prevents wasted effort on crystallization attempts with impure material.
2. Crystal Growth: The Art and Science: The formation of a single, high-quality crystal is often the most significant bottleneck.[5] The choice of solvent is critical and is based on the molecule's polarity. Given the amine and carboxylic acid groups, a polar protic or aprotic solvent is a logical starting point.
-
Method 1: Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to near-saturation in a small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.[5] The slow increase in concentration allows for ordered crystal lattice formation.
-
-
Method 2: Vapor Diffusion: [7]
-
Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., DMSO).
-
Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the "good" solvent (e.g., diethyl ether).
-
The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization. This is often more controlled than slow evaporation.
-
3. Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K).[2] This minimizes thermal vibrations and radiation damage during data collection.
-
The crystal is mounted on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) and a detector.[2]
-
A series of diffraction images are collected as the crystal is rotated. The angles and intensities of the diffracted X-ray beams are recorded.[8]
4. Structure Solution and Refinement:
-
Structure Solution: The collected diffraction intensities provide the amplitudes of the structure factors, but the phase information is lost. This is the "phase problem".[8] For small molecules, this is typically solved computationally using direct methods. Software like SHELXT is commonly used for this step.[9]
-
Structure Refinement: An initial atomic model is refined against the experimental data using least-squares minimization. This process adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. SHELXL is the industry-standard program for this task.[9][10] The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should typically be below 5% for a well-refined small molecule structure.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate answer, other techniques offer crucial, often more rapidly obtained, confirmatory data. They are indispensable tools in the chemist's arsenal for routine characterization.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[4-(Butylamino)phenyl]propanoic acid
This guide provides a detailed protocol for the safe and compliant disposal of 2-[4-(Butylamino)phenyl]propanoic acid. As laboratory professionals, our responsibility extends beyond discovery and innovation to include the conscientious management of chemical waste. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound's waste streams safely, protecting both personnel and the environment.
Section 1: Hazard Assessment of 2-[4-(Butylamino)phenyl]propanoic acid
Based on SDS information for structurally similar compounds like 2-Phenylpropionic acid and 4-(Butylamino)benzoic acid, we can infer the likely hazard profile. 2-Phenylpropionic acid is known to cause severe skin burns and eye damage[1]. Propionic acid itself is classified as a flammable liquid that also causes severe skin and eye damage[2]. Furthermore, 4-(Butylamino)benzoic acid is documented to cause skin, eye, and respiratory irritation[3].
This structural analogy compels us to treat 2-[4-(Butylamino)phenyl]propanoic acid as a hazardous substance. The primary risks are associated with its potential corrosivity and irritant properties. All handling and disposal procedures must be based on the assumption that this compound is hazardous.
| Hazard Category | Inferred Risk based on Chemical Analogues | Rationale & Causality |
| Skin Corrosion/Irritation | Category 1B or 2: Likely Corrosive/Irritant | The carboxylic acid group (-COOH) is inherently acidic. Compounds like 2-phenylpropionic acid are known skin corrosives[1]. |
| Serious Eye Damage/Irritation | Category 1: Likely to Cause Serious Eye Damage | Acidic compounds are particularly hazardous to the eyes. Direct contact can cause irreversible damage[1][4]. |
| Respiratory Irritation | Possible Irritant | Fine powders or aerosols can irritate the respiratory tract. This is a common hazard for many organic chemicals[3]. |
| Flammability | Low to Moderate Risk | While the pure solid is not expected to be highly flammable, organic compounds can burn. Intense heating may form explosive mixtures with air[1][5]. |
| Environmental Hazard | Unknown, Assumed Harmful | The environmental fate is not well-studied. As a precaution, it should not be released into the environment. Improper disposal can contaminate water and soil[6]. |
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound or its waste, it is critical to implement proper safety controls. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective measures.
Pathway A: Bulk Quantities, Solutions, and Rinsates This is the most common pathway. All solutions, unused pure compound, and solvent rinses must be collected as liquid hazardous waste. Follow the protocol in Section 3 and arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste vendor.[7][8]
Pathway B: Contaminated Solid Waste Disposable items such as gloves, weigh paper, and absorbent pads contaminated with the chemical are also considered hazardous waste.
-
Collect these materials in a separate, clearly labeled container, such as a pail lined with a clear plastic bag.[9] Never use biohazard bags for chemical waste.[10]
-
When the bag is 3/4 full, seal it and attach a chemical waste label. This waste will be collected along with your liquid waste.[9]
Pathway C: Empty Container Disposal An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[7][11]
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent that can dissolve the residue.[7][12]
-
Collect Rinsate: The first rinse, and preferably all subsequent rinses, must be collected and disposed of as hazardous chemical waste.[10] This is a critical step, as the rinsate will contain dissolved compound.
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[10]
-
Final Disposal: After rinsing and defacing the label, the container can be disposed of in the appropriate solid waste stream (e.g., broken glass box for glass containers).[10]
Section 5: Emergency Procedures - Spill & Exposure Management
Small-Scale Spill Response:
-
Alert Personnel: Immediately alert others in the area.
-
Isolate: If safe to do so, restrict access to the spill area.
-
Protect Yourself: Wear the appropriate PPE as described in Section 2.
-
Contain & Absorb: Use a chemical spill kit with an absorbent material suitable for acids/organic compounds. Do not use combustible materials like paper towels for large spills.
-
Clean: Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or soap and water, collecting the cleaning materials as hazardous waste.
Exposure First Aid: These measures are based on the potential hazards of similar compounds and should be followed while seeking immediate medical attention. Always have the SDS for a related compound (like 2-phenylpropionic acid) available for emergency responders.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Conclusion: Fostering a Culture of Safety
The responsible disposal of 2-[4-(Butylamino)phenyl]propanoic acid is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the compound's potential hazards and adhering to the systematic procedures outlined in this guide, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific waste management policies and EHS department for guidance.
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-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
Environmental Health & Safety Office. Hazardous Waste - EHSO Manual. [Link]
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Northwestern University. Hazardous Waste Disposal Guide - Research Safety. [Link]
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SafeRack. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]
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University of Nebraska-Lincoln. Empty Container Disposal - Safe Operating Procedure. [Link]
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University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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American Chemical Society. Regulation of Laboratory Waste. [Link]
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U.S. Hazmat Rentals. OSHA Chemical Storage Requirements. [Link]
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Nipissing University. Hazardous Materials Disposal Guide. [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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The University of Tennessee Health Science Center. Hazardous Chemical Waste. [Link]
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DC Fine Chemicals. Safety Data Sheet - Propionic acid. [Link]
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World Health Organization. Safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]
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Mancomm. Hazardous Materials Compliance: OSHA Standards and Best Practices. [Link]
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Solus Group. OSHA Biohazard Waste Disposal Guidelines: An Introduction. [Link]
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Personal Protective Equipment (PPE) & Handling Guide: 2-[4-(Butylamino)phenyl]propanoic acid
Executive Safety Assessment
Compound Class: Functionalized Aniline / Carboxylic Acid Derivative Predicted Hazard Band: OEB 3 (Potent/Toxic) – Treat as High Hazard until fully characterized.
Handling 2-[4-(Butylamino)phenyl]propanoic acid requires a safety strategy that addresses two distinct structural alerts: the carboxylic acid moiety (corrosive/irritant) and the N-alkylated aniline moiety (potential sensitizer, methemoglobinemia risk, and systemic toxicity). Standard laboratory "universal precautions" are insufficient. This guide mandates a containment-led approach supported by specific PPE barriers to prevent transdermal absorption and inhalation sensitization.
Risk Assessment & Structural Logic
Before selecting PPE, we must validate the why behind the equipment. This compound presents a dual-threat profile:
-
The Aniline Risk (Nitrogen-Phenyl bond): Aniline derivatives are lipophilic. They can rapidly penetrate intact nitrile gloves and skin, entering the bloodstream to oxidize hemoglobin (Methemoglobinemia). Standard 4-mil nitrile gloves are insufficient for prolonged contact.
-
The Acid Risk (Propanoic acid tail): This functional group lowers local pH on mucous membranes, causing immediate irritation or corneal damage upon contact.
-
Physical State: Likely a solid/powder. Electrostatic charging during weighing creates a high risk of aerosolization.
PPE Matrix: The Barrier Strategy
Do not rely on a single layer of protection. Use the Layered Barrier Protocol below.
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Dermal (Hands) | Double Gloving Strategy 1. Inner: 4-mil Nitrile (High dexterity)2. Outer: 8-mil Extended Cuff Nitrile or Laminate | Aniline derivatives can permeate standard nitrile in <15 mins. The outer layer provides sacrificial bulk; the inner layer is the biological barrier. Change outer gloves every 30 mins. |
| Ocular | Chemical Splash Goggles (Indirect Vent)Prohibited: Safety Glasses | Powders drift. Safety glasses allow particulate entry from the side. Acidic dusts cause severe corneal etching. |
| Respiratory | Engineering Control Primary: Fume Hood / VBEPPE Secondary: N95 (minimum) or P100 (if outside hood) | Inhalation of aniline dusts is the fastest route to systemic toxicity. If weighing >1g outside a VBE, a PAPR or P100 half-mask is mandatory. |
| Body | Tyvek® Lab Coat (Closed Front) or ApronProhibited: Cotton Lab Coats | Cotton absorbs liquids and holds toxic dust against the skin. Non-woven polyethylene (Tyvek) repels dust and prevents "wicking" of spills to undergarments. |
Operational Protocols
A. Weighing & Transfer (Highest Risk Operation)
Objective: Eliminate static-driven aerosolization.
-
Engineering Setup: Utilize a Ventilated Balance Enclosure (VBE) or work 6 inches inside a certified Chemical Fume Hood.
-
Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Aniline powders are often "sticky" and prone to static flight.
-
The "Closed Transfer" Technique:
-
Tare the receiving vessel (flask) with its cap on.
-
Open the stock container only inside the hood.
-
Use a disposable anti-static spatula.
-
Crucial: Do not dump powder. Gently slide it to avoid creating a dust plume.
-
Wipe the exterior of the receiving flask with a damp Kimwipe (solvent-soaked) before removing it from the hood.
-
B. Reaction Setup & Heating
Objective: Prevent vapor release.
-
Reflux Control: If heating, ensure the condenser coolant is active before heat application. Aniline vapors are potent.[1]
-
Septum Hygiene: Never leave a needle piercing a septum. This is a primary leak path for vapors.
-
Quenching: Acidify/Basify cautiously. Exothermic shifts can volatilize the compound.
Decision Logic & Workflow Visualizations
Diagram 1: PPE Selection Logic
Caption: Decision tree for selecting PPE based on quantity and physical state.
Diagram 2: Spill Response Protocol
Caption: Immediate actions for solid or liquid spills to prevent contamination.
[2][3][4][5]
Disposal & Decontamination[5][6]
The "Solvent Trap" Mistake: Do not initially clean aniline spills with acetone or methanol. Organic solvents increase the skin permeability of the compound and can spread the contamination over a larger surface area.
Correct Disposal Protocol:
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic - Organic Solid."
-
Liquid Waste: Segregate into "Non-Halogenated Organic" waste. Do not mix with Oxidizers (Nitric acid, Peroxides) as anilines are reducing agents and can react violently.
-
Surface Decontamination: Wash surfaces with an aqueous detergent solution (pH 7-9) first, then follow with a water rinse. Only use alcohol for a final polish once the bulk material is removed.
References
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][2][3][4]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] Washington, DC: The National Academies Press.[4] [Link]
-
PubChem. Compound Summary: Ibuprofen (Structural Analog for Propanoic Acid moiety). [Link]
-
ECHA (European Chemicals Agency). Substance Information: Aniline (Structural Analog for Toxicological Alerts). [Link]
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- 2. Chemical Hygiene Plan | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
